molecular formula C9H10N2O4 B1605204 Ethyl (3-nitrophenyl)carbamate CAS No. 6275-72-5

Ethyl (3-nitrophenyl)carbamate

Cat. No.: B1605204
CAS No.: 6275-72-5
M. Wt: 210.19 g/mol
InChI Key: JWPGACMNGJBXHB-UHFFFAOYSA-N
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Description

Ethyl (3-nitrophenyl)carbamate (CAS 6275-72-5) is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound features a carbamate functional group, which is a cornerstone in various fields of chemistry due to its hybrid amide-ester nature and unique reactivity . In organic synthesis, carbamates are widely employed as protecting groups for amines because of their stability under a range of reaction conditions and the relative ease of their removal . This makes this compound a useful intermediate or building block in the multi-step synthesis of more complex molecules, including pharmaceuticals and natural products . The presence of the nitro group (NO₂) at the meta position of the phenyl ring significantly influences the molecule's electronic properties and chemical reactivity . This specific substitution pattern distinguishes it from other carbamate derivatives and is a key factor in its research applications. For instance, the nitro group is a versatile functional group that can be selectively reduced to an amino group, providing a route to a wide array of other functionalized molecules . In medicinal chemistry, the carbamate group is a key structural element in many therapeutic agents and prodrugs . Its stability towards enzymatic degradation and its ability to enhance cell membrane permeability make it a valuable component in drug design, often serving as a peptide bond surrogate . The carbamate functionality can also participate in hydrogen bonding, which is critical for the interaction of a molecule with its biological target . Please handle this compound with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPGACMNGJBXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978398
Record name Ethyl hydrogen (3-nitrophenyl)carbonimidate
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-72-5
Record name NSC36186
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (3-nitrophenyl)carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl (3-nitrophenyl)carbamate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6275-72-5 Synonyms: Ethyl N-(3-nitrophenyl)carbamate; 3-Nitrophenylurethane; Carbamic acid, (3-nitrophenyl)-, ethyl ester.[1][2]

Executive Summary

Ethyl (3-nitrophenyl)carbamate represents a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and substituted ureas used in agrochemical and pharmaceutical applications. Structurally, it functions as a "masked" aniline; the carbamate moiety protects the amine functionality while the nitro group serves as a latent amino group, accessible via chemoselective reduction. This guide details the physicochemical properties, synthetic protocols, and reactivity profile of this compound, emphasizing its role as a privileged scaffold in drug discovery.

Part 1: Structural Architecture & Physicochemical Profile

The molecule consists of a 3-nitrophenyl ring linked to an ethyl ester via a carbamate (urethane) bridge. This structure imparts specific solubility and stability characteristics distinct from the parent aniline.

Physicochemical Data Table
PropertyValueContext/Notes
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance White to pale yellow crystalline solidColor deepens upon oxidation/light exposure.
Melting Point 68–70 °CDistinct sharp melting point indicating high crystallinity [1].[2]
Boiling Point DecomposesThermal degradation typically occurs >200°C before boiling.[2]
Solubility Soluble in EtOH, DMSO, DMF, CH₂Cl₂Poorly soluble in water; hydrolyzes slowly in strong acid/base.
LogP (Predicted) ~2.3Lipophilic; crosses cell membranes readily.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsLipinski-compliant fragment.

Part 2: Synthetic Routes & Mechanistic Causality

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The choice of reagents and conditions is dictated by the need to scavenge the acidic byproduct (HCl) to prevent protonation of the unreacted amine, which would arrest the reaction.

Primary Synthetic Pathway

Reagents: 3-Nitroaniline, Ethyl Chloroformate (Ethyl carbonochloridate). Base: Pyridine or Triethylamine (TEA). Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Mechanistic Insight
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the ethyl chloroformate.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion is expelled, reforming the carbonyl bond.

  • Deprotonation: The base (Pyridine/TEA) removes the proton from the nitrogen, neutralizing the HCl and driving the equilibrium forward.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes standard Schlenk line techniques to maintain anhydrous conditions.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 3-nitroaniline (13.8 g, 100 mmol) in dry DCM (100 mL) .

  • Base Addition: Add Pyridine (8.9 mL, 110 mmol) . Cool the mixture to 0°C using an ice bath. Causality: Cooling controls the exothermic nature of the acyl substitution.

  • Acylation: Dropwise add Ethyl Chloroformate (10.5 mL, 110 mmol) over 30 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Validation: Spot on TLC (30% EtOAc/Hexane). The starting material (3-nitroaniline) spot (lower Rf) should disappear.

  • Workup: Quench with 1M HCl (50 mL) to remove excess pyridine. Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Input: 3-Nitroaniline (DCM Solution) Process1 Step 1: Nucleophilic Attack (0°C, Exothermic) Start->Process1 Mix Reagent Reagent: Ethyl Chloroformate (+ Pyridine Base) Reagent->Process1 Dropwise Add Process2 Step 2: HCl Scavenging (Base mediated) Process1->Process2 Intermediate Workup Workup: Acid Wash (Remove Base) Recrystallization (EtOH) Process2->Workup Completion (TLC) Product Output: This compound (MP: 68-70°C) Workup->Product Yield ~85-90%

Figure 1: Logical workflow for the synthesis of this compound via Schotten-Baumann conditions.

Part 3: Spectroscopic Characterization

To ensure data integrity, the isolated product must be validated against the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.15 (s, 1H, NH): Broad singlet, deshielded by the carbonyl and phenyl ring.

  • δ 8.45 (t, 1H, Ar-H2): The proton between the nitro and carbamate groups (most deshielded aromatic).

  • δ 7.80 (d, 1H, Ar-H4/6): Protons ortho to the nitro group.

  • δ 7.55 (t, 1H, Ar-H5): Meta proton.

  • δ 4.15 (q, 2H, O-CH₂-): Characteristic quartet of the ethyl ester.

  • δ 1.25 (t, 3H, -CH₃): Triplet of the ethyl terminal methyl.

Infrared Spectroscopy (FT-IR)
  • 3300–3350 cm⁻¹: N-H stretch (secondary amide/carbamate).

  • 1700–1730 cm⁻¹: C=O stretch (strong, carbamate carbonyl).

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (diagnostic for NO₂ group).

Part 4: Biopharmaceutical Applications & Reactivity

The primary utility of this compound lies in its reactivity profile. It serves as a precursor to Ethyl (3-aminophenyl)carbamate (CAS 68621-73-8), a scaffold found in microtubule inhibitors and benzimidazole fungicides [2].

Chemoselective Reduction

The challenge is to reduce the nitro group (-NO₂) to an amine (-NH₂) without cleaving the carbamate ester.

  • Method A (Catalytic Hydrogenation): H₂, 10% Pd/C, Ethanol. High yield, but requires pressure equipment.

  • Method B (Chemical Reduction): SnCl₂ / HCl or Fe / NH₄Cl.

    • Note: Avoid strong basic conditions (e.g., LiAlH₄) which will reduce the carbamate to a methyl amine or cleave the ester.

Cyclization to Benzimidazolones

Upon reduction to the amine, the molecule can undergo intramolecular cyclization if treated with specific carbonyl sources, or the carbamate itself can act as the carbonyl source under high heat/base, forming Benzimidazol-2-one derivatives.

Reactivity Pathway Diagram

ReactivityPathway NitroCarbamate This compound (Starting Material) Reduction Chemoselective Reduction (H2/Pd-C or SnCl2) NitroCarbamate->Reduction Target NO2 AminoCarbamate Ethyl (3-aminophenyl)carbamate (Key Intermediate) Reduction->AminoCarbamate Yields NH2 Benzimidazole Benzimidazol-2-one Derivatives AminoCarbamate->Benzimidazole Cyclization (Heat/Base) UreaDerivs Substituted Ureas (Drug Scaffold) AminoCarbamate->UreaDerivs Reaction with Isocyanates

Figure 2: Metabolic and synthetic evolution of the scaffold from nitro-precursor to bioactive heterocycles.[3]

Part 5: Safety & Handling (HSE Profile)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Mutagenicity: Nitroaromatics are often Ames positive; handle as a potential mutagen.

  • Irritation: Causes skin and serious eye irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: All weighing and transfer of the solid must be performed in a fume hood to prevent inhalation of dust.

  • Waste: Dispose of as hazardous organic waste (halogen-free). Do not release into water systems due to potential aquatic toxicity of nitro-compounds.

References

  • Smolecule. (2023).[2] this compound Properties and Melting Point Data. Link

  • PubChem. (n.d.).[1][4][5] this compound (CID 235123).[6] National Center for Biotechnology Information.[6] Link[6]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. Link

  • CymitQuimica. (n.d.). Ethyl (3-aminophenyl)carbamate CAS 68621-73-8 Description. Link

Sources

Spectroscopic Characterization of Ethyl (3-nitrophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (3-nitrophenyl)carbamate, a molecule of significant interest in synthetic chemistry and drug development, demands thorough structural elucidation to ensure its purity, confirm its identity, and understand its chemical behavior. Spectroscopic techniques remain the cornerstone of this analytical process, providing a detailed fingerprint of the molecule's architecture. This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of each technique, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this and similar compounds.

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-nitroaniline and ethyl chloroformate.[1] The successful formation of the carbamate linkage and the purity of the final product are critically assessed using the spectroscopic methods detailed herein.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol , dictates its characteristic spectroscopic features.[2] The molecule comprises a 3-nitrophenyl group attached to a carbamate functionality, which includes an ethyl ester group. Each component of this structure gives rise to distinct signals in its NMR, IR, and mass spectra.

Figure 1: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] By analyzing the chemical shifts, integrations, and splitting patterns of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the N-H proton of the carbamate, and the protons of the ethyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.30Singlet1HAr-H (H-2)
~7.88Doublet1HAr-H (H-4 or H-6)
~7.68Doublet1HAr-H (H-6 or H-4)
~7.44Triplet1HAr-H (H-5)
~6.72Broad Singlet1HN-H
4.23Quartet2H-O-CH₂-CH₃
1.30Triplet3H-O-CH₂-CH₃
Note: The specific chemical shifts for the aromatic protons are based on data for the similar compound tert-butyl (3-nitrophenyl)carbamate and may vary slightly.[4]

Interpretation:

  • Aromatic Region (7.4-8.3 ppm): The four protons on the 3-nitrophenyl ring exhibit complex splitting patterns due to their different chemical environments and coupling with each other. The proton at the 2-position, situated between the carbamate and nitro groups, is expected to be the most deshielded and appear as a singlet or a narrow triplet. The remaining aromatic protons will appear as doublets and a triplet, characteristic of a 1,3-disubstituted benzene ring.

  • Carbamate N-H Proton (~6.72 ppm): The proton attached to the nitrogen of the carbamate typically appears as a broad singlet.[1] Its chemical shift can be variable and is influenced by solvent and concentration.

  • Ethyl Group (1.30 and 4.23 ppm): The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl protons (-CH₃) at ~1.30 ppm appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (-O-CH₂-) at ~4.23 ppm are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~152.4C=O (Carbamate)
~149.2C-NO₂
~139.9C-N (Aromatic)
~129.9Ar-C-H
~124.1Ar-C-H
~117.8Ar-C-H
~113.4Ar-C-H
~61.5-O-CH₂-CH₃
~14.5-O-CH₂-CH₃
Note: The specific chemical shifts for the aromatic carbons are based on data for the similar compound tert-butyl (3-nitrophenyl)carbamate and may vary slightly.[4]

Interpretation:

  • Carbonyl Carbon (~152.4 ppm): The carbon of the carbamate carbonyl group is significantly deshielded and appears at a low field, which is a characteristic feature of this functional group.[1]

  • Aromatic Carbons (113-149 ppm): The six carbons of the nitrophenyl ring give rise to six distinct signals due to the lack of symmetry. The carbon atom attached to the nitro group (C-NO₂) is the most deshielded among the aromatic carbons.

  • Ethyl Group Carbons (~14.5 and ~61.5 ppm): The methylene carbon (-O-CH₂-) is deshielded by the adjacent oxygen and appears at a lower field compared to the terminal methyl carbon (-CH₃).

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of small organic molecules like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert the sample into the NMR spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire the ¹H and ¹³C NMR spectra shim->acquire ft Fourier transform the raw data acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., TMS at 0 ppm) baseline->reference

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[3] The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the spectral regions of interest. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which serves to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is a critical step to obtain sharp, well-resolved NMR signals.

  • Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchCarbamate
1750-1700C=O StretchCarbamate (Ester)
~1520Asymmetric NO₂ StretchNitro Group
~1350Symmetric NO₂ StretchNitro Group
~1200C-O StretchEster
Source: Characteristic IR absorption frequencies for carbamates and nitro compounds.[1]

Interpretation:

  • N-H Stretch (3400-3200 cm⁻¹): A prominent absorption band in this region is indicative of the N-H stretching vibration of the carbamate group.[1]

  • C=O Stretch (1750-1700 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl (C=O) stretching vibration of the carbamate's ester functionality.[1]

  • Nitro Group Stretches (~1520 and ~1350 cm⁻¹): Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[1] These are highly characteristic and confirm the presence of the nitro functionality.

  • C-O Stretch (~1200 cm⁻¹): An absorption band in this region corresponds to the C-O stretching vibration of the ester group.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

ATR_FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background Collect a background spectrum of the clean, empty crystal clean->background place_sample Place a small amount of solid this compound onto the crystal background->place_sample apply_pressure Apply pressure to ensure good contact with the crystal place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum process_spectrum Process the spectrum (e.g., ATR correction, baseline correction) collect_spectrum->process_spectrum

Figure 3: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). An ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative IntensityProposed Fragment Ion
210Moderate[M]⁺ (Molecular Ion)
164Moderate[M - C₂H₅O]⁺ or [M - NO₂]⁺
138High[H₂N-C₆H₄-NO₂]⁺ (3-nitroaniline)
92High[C₆H₄O]⁺ or [C₆H₅N]⁺
Source: Fragmentation data from PubChem CID 235123 and analysis of related compounds.[4]

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 210, corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural information.

  • Molecular Ion (m/z 210): The presence of a peak at m/z 210 confirms the molecular weight of this compound.

  • Formation of 3-nitroaniline (m/z 138): A prominent peak at m/z 138 is anticipated, resulting from the cleavage of the carbamate bond to form the stable 3-nitroaniline radical cation. This is a common fragmentation pathway for N-aryl carbamates.

  • Loss of Ethoxy or Nitro Group (m/z 164): A peak at m/z 164 could arise from the loss of an ethoxy radical (•OCH₂CH₃) or a nitro group (•NO₂).

  • Further Fragmentation (m/z 92): The peak at m/z 92 likely results from the further fragmentation of the 3-nitroaniline ion, possibly through the loss of NO₂ or other rearrangements.

MS_Fragmentation M [C₉H₁₀N₂O₄]⁺ m/z = 210 F1 [C₇H₅N₂O₃]⁺ m/z = 165 M->F1 - C₂H₅O• F2 [C₆H₆N₂O₂]⁺ m/z = 138 M->F2 - C₂H₄O₂ F3 [C₆H₄N]⁺ m/z = 92 F2->F3 - NO₂•

Figure 4: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.[6]

  • GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic signals and fragmentation patterns observed are in excellent agreement with the known structure of the molecule. This technical guide serves as a detailed reference for scientists engaged in the synthesis, characterization, and application of this important chemical entity, ensuring a high degree of confidence in their analytical results.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • PubChem. This compound | C9H10N2O4 | CID 235123. [Link]

  • Scion Instruments. Sample preparation GC-MS. [Link]

  • Lewis, R. J., Sr. (2007). Hawley's Condensed Chemical Dictionary (15th ed.). John Wiley & Sons.
  • Supporting Information for "Glycerol as a sustainable solvent for a facile and efficient N-Boc protection of amines". [Link]

  • Lewis, D. C., et al. (1966). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 38(1), 176-177.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Sources

Navigating the Dissolution Landscape: A Technical Guide to the Solubility Profile of Ethyl (3-nitrophenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Process Chemistry and Drug Development

In the realms of pharmaceutical sciences and fine chemical synthesis, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physical property that dictates processability, formulation strategies, and ultimately, bioavailability. Ethyl (3-nitrophenyl)carbamate, a molecule of interest in organic synthesis, possesses a nuanced structure with both polar and non-polar moieties, leading to a complex and highly solvent-dependent solubility profile. A thorough understanding of its solubility is paramount for researchers and drug development professionals to enable robust process design, from reaction engineering and purification to the formulation of stable and effective dosage forms. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, delves into the theoretical underpinnings of its dissolution behavior, and presents a validated experimental protocol for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₄
Molecular Weight210.19 g/mol
Melting Point68-70 °C
LogP (estimated)2.71
AppearanceWhite crystalline solid[Various suppliers]

Qualitative Solubility Profile of this compound

This compound exhibits a solubility profile that is intricately linked to the polarity and hydrogen-bonding capabilities of the solvent. The presence of the nitro group and the carbamate functionality imparts polar characteristics, while the phenyl ring and the ethyl group contribute to its lipophilicity.

  • Polar Protic and Aprotic Solvents: The compound demonstrates good solubility in polar organic solvents such as methanol, ethanol, and acetone. This is attributed to the ability of these solvents to engage in hydrogen bonding with the carbamate's N-H group and dipole-dipole interactions with the highly polar nitro group.

  • Chlorinated Solvents: Dichloromethane and chloroform are reported to be excellent solvents for this compound. Their moderate polarity allows for effective solvation of the molecule.

  • Non-Polar Solvents: In contrast, the compound shows poor solubility in non-polar solvents like petroleum hydrocarbons. These solvents lack the ability to form strong interactions with the polar functional groups of the molecule, and the van der Waals forces are insufficient to overcome the crystal lattice energy of the solid.

  • Aqueous Solubility: As is typical for many carbamate derivatives with significant organic scaffolding, this compound has limited solubility in water.

Quantitative Solubility Data (Illustrative)

SolventTemperature (°C)Solubility ( g/100 mL)
Water20~200
Ethanol20~125
Chloroform20~111
Ether20~67

Source: Adapted from data for ethyl carbamate.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method, followed by a quantitative analysis of the saturated solution. This protocol outlines a robust and self-validating procedure for determining the solubility of this compound in an organic solvent of interest.

Principle

An excess of the solid compound is equilibrated with the solvent at a constant temperature for a sufficient period to ensure that the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined gravimetrically.

Materials and Equipment
  • This compound (analytical grade)

  • Solvent of interest (HPLC grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Screw-capped glass vials

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance (readable to 0.0001 g)

  • Glassware: beakers, volumetric flasks, pipettes

  • Drying oven

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a screw-capped glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the equilibration period.

    • Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry beaker.

    • Transfer a known volume or mass of the clear filtrate into the pre-weighed beaker.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is fully evaporated, place the beaker in a drying oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Reweigh the beaker containing the dried solute.

  • Calculation:

    • The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = [(Weight of beaker + solute) - (Weight of beaker)] / (Volume of filtrate in mL) * 100

Self-Validation and Causality
  • Why an excess of solid? To ensure that the solution reaches saturation, meaning the solvent has dissolved the maximum amount of solute at that temperature.

  • Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Why agitation? To increase the surface area of the solid in contact with the solvent, thereby accelerating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe.

  • Why filtration? To ensure that only the dissolved solute is being quantified. Any suspended solid particles would lead to an overestimation of the solubility.

  • Why drying to a constant weight? To ensure that all the solvent has been removed and only the mass of the dissolved solute is being measured.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Gravimetric Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.45 µm) D->E F Weigh Known Volume of Filtrate E->F G Evaporate Solvent F->G H Dry Residue to Constant Weight G->H I Reweigh H->I J J I->J Calculate Solubility

Caption: Workflow for determining solubility via the shake-flask method.

Factors Influencing the Solubility of this compound

The dissolution of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The Role of the Solvent

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polarity: As previously mentioned, polar solvents are more effective at dissolving this compound due to their ability to interact with the polar nitro and carbamate groups.

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can form strong interactions with the carbamate moiety, promoting dissolution.

  • Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating ions and polar molecules.

The Influence of Molecular Structure

The structure of this compound itself dictates its interactions with solvents.

  • Carbamate Group: The -NHCOO- group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to its solubility in protic and aprotic polar solvents.

  • Nitro Group: The strongly electron-withdrawing and highly polar nitro group (-NO₂) significantly influences the molecule's dipole moment and its ability to interact with polar solvents.

  • Aromatic Ring and Ethyl Group: The phenyl ring and the ethyl chain are non-polar and contribute to the molecule's lipophilicity, enhancing its solubility in less polar organic solvents and limiting its solubility in water.

Logical Relationship of Solute-Solvent Interactions

G cluster_solute This compound cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_solubility Solubility Outcome Solute Carbamate Group (H-bond donor/acceptor) Nitro Group (Polar) Phenyl & Ethyl Groups (Non-polar) Interaction Dipole-Dipole Hydrogen Bonding van der Waals Forces Solute->Interaction Solvent Polarity Hydrogen Bonding Capacity Dielectric Constant Solvent->Interaction Solubility High Solubility (Favorable Interactions) Low Solubility (Unfavorable Interactions) Interaction->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion and Future Perspectives

The solubility of this compound is a multifaceted property governed by a delicate balance of intermolecular forces. While qualitative data provides a general understanding, precise quantitative data, obtainable through robust experimental methods like the shake-flask protocol detailed herein, is indispensable for the successful development of chemical processes and pharmaceutical formulations. Future work should focus on generating a comprehensive quantitative solubility database for this compound in a wider range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would not only be of immense practical value but would also serve as a basis for the development and validation of thermodynamic models for predicting the solubility of this and other related carbamate compounds.

References

  • PubChem. This compound. [Link]

An In-depth Technical Guide to the Reactivity and Stability of Ethyl (3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (3-nitrophenyl)carbamate, a molecule of significant interest in organic synthesis and drug development, presents a unique combination of a carbamate linkage and a nitroaromatic moiety.[1] This guide provides a comprehensive analysis of its chemical behavior, offering researchers, scientists, and drug development professionals a thorough understanding of its stability and reactivity under various conditions. Understanding these characteristics is paramount for its effective handling, storage, and application in synthetic and medicinal chemistry. The presence of the electron-withdrawing nitro group on the phenyl ring profoundly influences the reactivity of the carbamate functional group, making a detailed exploration of its properties essential for predictable and reproducible outcomes in research and development.[1]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its practical application.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
Melting Point 68-70 °CSmolecule[1]
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in many organic solventsGeneral knowledge

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in various applications. Its stability is significantly influenced by environmental factors such as pH, temperature, and light.

pH-Dependent Stability and Hydrolysis

The carbamate linkage in this compound is susceptible to hydrolysis, with the rate of this degradation being highly dependent on the pH of the medium.

  • Acidic Conditions: Under acidic conditions, the compound exhibits enhanced stability and is more resistant to hydrolytic degradation.[1] The protonation of the nitrogen atom in the carbamate linkage and the nitro group reduces the molecule's susceptibility to nucleophilic attack.[1]

  • Neutral Conditions: In neutral aqueous solutions, this compound is relatively stable, with hydrolysis proceeding at a slow rate to yield ethanol and 3-nitroaniline.[1]

  • Alkaline Conditions: The compound is highly susceptible to base-catalyzed hydrolysis.[1] In strongly basic solutions, rapid degradation is observed, with analogous carbamate systems showing half-lives as short as 15 minutes at pH 10.[1] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.

The general mechanism for the hydrolysis of carbamates can be described as follows:

cluster_acid Acid-Catalyzed Hydrolysis (Slow) cluster_base Base-Catalyzed Hydrolysis (Fast) Carbamate_H This compound Protonated_Carbamate Protonated Carbamate Carbamate_H->Protonated_Carbamate H+ Carbamic_Acid_H Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid_H H2O Products_H Ethanol + 3-Nitroaniline + CO2 Carbamic_Acid_H->Products_H Decarboxylation Carbamate_OH This compound Tetrahedral_Intermediate Tetrahedral Intermediate Carbamate_OH->Tetrahedral_Intermediate OH- Isocyanate Isocyanate Intermediate Tetrahedral_Intermediate->Isocyanate -EtOH Products_OH Ethanol + 3-Nitroaniline + CO2 Isocyanate->Products_OH H2O, -CO2

Caption: General pathways for acid and base-catalyzed hydrolysis of carbamates.

Thermal Stability

The thermal stability of this compound is compromised at elevated temperatures. The melting point of the compound is in the range of 68-70°C, and it is prone to thermal decomposition at temperatures exceeding 60°C.[1] Due to its tendency to decompose at higher temperatures, its boiling point has not been experimentally determined.[1] Based on structurally related nitroaromatic carbamates, significant thermal decomposition is expected to occur in the range of 200-250°C.[1] Potential thermal degradation pathways include decarboxylation, reduction of the nitro group, and cleavage of the carbamate bond.[1] For a closely related compound, Ethyl N-methyl-N-phenylcarbamate, gas-phase decomposition occurs between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene.[3]

Photochemical Stability

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the carbamate and the nitrophenyl functionalities.

Nucleophilic Reactions

The carbonyl carbon of the carbamate group is electrophilic and susceptible to attack by nucleophiles. As discussed, this is most evident in its hydrolysis under basic conditions. Other strong nucleophiles can also react at this site, leading to the displacement of the ethoxy group. The electron-withdrawing nature of the 3-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted phenylcarbamates. p-Nitrophenyl carbonates are known to be highly reactive compounds that are often treated with alcohols or amines to yield new carbonates or carbamates.[4]

Electrophilic Reactions

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the nitro group and the carbamate group. Electrophilic attack on the ring is therefore expected to be slow and would likely occur at the positions meta to the nitro group (ortho and para to the carbamate group), which are the least deactivated positions.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common and high-yielding reaction for nitroaromatic compounds and would convert this compound to Ethyl (3-aminophenyl)carbamate.

Oxidative Stability

The carbamate functionality is generally stable towards oxidation. The aromatic ring is also relatively resistant to oxidation due to the deactivating nitro group. However, strong oxidizing agents under harsh conditions could potentially lead to degradation of the molecule.

Experimental Protocols for Stability and Reactivity Assessment

To ensure the scientific integrity and trustworthiness of stability and reactivity data, standardized experimental protocols should be followed. The International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) provide comprehensive guidelines for stability testing.[5][6][7][8][9][10][11][12]

Protocol for pH-Dependent Hydrolysis Study

This protocol is designed to determine the rate of hydrolysis of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Kinetic Runs:

    • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a known volume of each buffer solution, pre-equilibrated at a constant temperature (e.g., 25°C or 37°C).

    • At predetermined time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately by adding a suitable quenching agent (e.g., a strong acid for base-catalyzed reactions).

  • Analysis: Analyze the concentration of the remaining this compound in each quenched sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the resulting linear plot will give the pseudo-first-order rate constant (k_obs) for hydrolysis at that pH.

Start Prepare Buffer Solutions and Stock Solution Incubate Incubate Buffers at Constant Temperature Start->Incubate Initiate Initiate Reaction Incubate->Initiate Sample Withdraw and Quench Aliquots at Time Intervals Initiate->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate Rate Constants Analyze->Data

Caption: Workflow for a pH-dependent hydrolysis study.

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is a standard technique to evaluate the thermal stability of a compound.

  • Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.

  • TGA Run:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition and the percentage of weight loss can be determined from the thermogram.

Conclusion

This compound is a molecule with a nuanced stability and reactivity profile. It is relatively stable under acidic and neutral conditions but undergoes rapid hydrolysis in basic media. Its thermal stability is limited, with decomposition occurring at elevated temperatures. The nitro group significantly influences its reactivity, activating the carbamate group towards nucleophilic attack and deactivating the aromatic ring towards electrophilic substitution, while also providing a site for chemical reduction. A thorough understanding of these characteristics, supported by robust experimental evaluation following standardized protocols, is essential for the successful application of this compound in research and development.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Knaak, J. B., et al. (1965). The metabolism of carbaryl in the rat, guinea pig, and man. Journal of Agricultural and Food Chemistry, 13(6), 537-543.
  • Vandamme, E. J., & Revuelta, J. L. (Eds.). (2016). Industrial biotechnology of vitamins, biopigments, and antioxidants. John Wiley & Sons.
  • Patel, K., et al. (2014). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Chapman, T. M., & Souther, S. (1987). Kinetics of carbaryl hydrolysis. Clemson University. [Link]

  • Hotha, S., et al. (2012). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 8, 1592-1597. [Link]

  • Scrimin, P., et al. (2011). Synthesis of carbamates 7–9. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Nitrophenyl ethyl(methyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Ragaini, V. (2001). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 101(11), 3497-3532. [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 83(7), 1743-1750. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Wolfe, N. L., et al. (1990). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. [Link]

  • Biver, T., et al. (2014). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 43(3), 1338-1347. [Link]

  • EMA. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Park, S., et al. (2022). Reduction of Ethyl Carbamate in an Alcoholic Beverage by CRISPR/Cas9-Based Genome Editing of the Wild Yeast. Foods, 11(25), 4098. [Link]

  • Galkin, A. A., & Veselov, I. S. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. In Advances in Organic Synthesis (Vol. 10, pp. 3-100). Bentham Science Publishers.
  • Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry, 66(11), 3027-3033. [Link]

  • Tsoleridis, C. A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(15), 7668-7727. [Link]

  • Maccoll, A., & Thorne, M. P. (1965). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 43(11), 3247-3255.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Corrie, J. E., et al. (1993). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 115(10), 3926-3931.
  • OECD. (2002). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • FDA. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Al-Azawi, L. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(8), 847-847.
  • OECD. (2012). Test No. 438: Isolated Chicken Eye Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

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Ethyl (3-nitrophenyl)carbamate: Synthetic Protocols, Reactivity Profile, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (3-nitrophenyl)carbamate (CAS: 6275-72-5), also known as m-nitrophenylurethane, represents a critical structural scaffold in medicinal chemistry and organic synthesis.[1][2] Unlike its unsubstituted analog ethyl carbamate (a known carcinogen), the N-(3-nitrophenyl) derivative serves as a versatile intermediate for generating urea derivatives, benzimidazoles, and pharmacologically active cholinesterase inhibitors.

This technical guide provides a rigorous examination of the compound's physicochemical architecture, validated synthesis protocols, and its emerging role in structure-activity relationship (SAR) studies for neurodegenerative therapeutics.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Identity

The molecule consists of a carbamate (urethane) linker connecting an ethyl ester group to a phenyl ring substituted at the meta position with a nitro group.[1] The electron-withdrawing nature of the nitro group (


) at the meta position significantly influences the electronic density of the carbamate nitrogen, reducing its basicity compared to unsubstituted phenylcarbamates.
Property Data Validation Source
IUPAC Name Ethyl N-(3-nitrophenyl)carbamatePubChem [1]
CAS Number 6275-72-5NIST [2]
Molecular Formula

PubChem [1]
Molecular Weight 210.19 g/mol PubChem [1]
Melting Point 68–70 °CNIST [2]
Appearance White to off-white crystalline solidExperimental Obs.[1][2][3]
Solubility Soluble in EtOH, DMSO, Acetone; Sparingly soluble in

Calculated
Spectroscopic Signature (Diagnostic)
  • IR Spectrum: Characteristic peaks at ~1700–1740

    
     (C=O stretch, carbamate) and ~1530/1350 
    
    
    
    (N-O stretch, nitro group).
  • 1H NMR (DMSO-d6): The amide proton (

    
    ) typically appears downfield (approx. 9.8–10.2 ppm) due to the electron-withdrawing effect of the m-nitro ring. The ethyl group manifests as a quartet (~4.1 ppm) and a triplet (~1.2 ppm).
    

Part 2: Synthetic Pathways & Process Optimization

Primary Synthesis: The Chloroformate Route

The industrial and laboratory standard for synthesizing this compound involves the nucleophilic acyl substitution of 3-nitroaniline with ethyl chloroformate. This reaction requires a base to scavenge the liberated hydrochloric acid.

Protocol A: Base-Catalyzed Acylation (Standard)
  • Reagents: 3-Nitroaniline (1.0 eq), Ethyl Chloroformate (1.1 eq), Pyridine or Triethylamine (1.2 eq), Dichloromethane (DCM) or THF (Solvent).

  • Conditions: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 3–12 hours.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 13.8 g (0.1 mol) of 3-nitroaniline in 150 mL of anhydrous DCM in a 500 mL round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 12 mL of pyridine (or equivalent triethylamine) to the solution. Cool the mixture to

    
     using an ice bath.
    
  • Acylation: Dropwise add 10.5 mL (0.11 mol) of ethyl chloroformate over 30 minutes. Note: Exothermic reaction; control addition rate to maintain temp <

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with 100 mL of 1M HCl (to remove pyridine). Separate the organic layer.[4][5][6][7] Wash with sat.[5]

    
     (to remove acid traces) and brine.[8]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.
    
Reaction Workflow Visualization

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflow Start 3-Nitroaniline (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Ethyl Chloroformate (+ Base) Reagent->Intermediate Product This compound (Crude) Intermediate->Product Elimination of Cl- (- HCl) Purified Crystalline Solid (>98% Purity) Product->Purified Recrystallization (EtOH/H2O)

Figure 1: Step-wise synthetic workflow for the production of this compound via chloroformate acylation.

Part 3: Mechanistic Reactivity & Degradation

Understanding the reactivity profile is essential for storage stability and metabolic prediction in drug development.

Hydrolytic Stability

Carbamates are generally more stable than esters but susceptible to hydrolysis under extreme pH.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen followed by water attack yields 3-nitroaniline, ethanol, and

    
    .
    
  • Basic Hydrolysis: Hydroxide attack at the carbonyl yields the carbonate intermediate, decomposing to the aniline and ethanol.

  • Implication: The electron-withdrawing meta-nitro group makes the carbonyl carbon more electrophilic than in unsubstituted phenylcarbamates, slightly increasing susceptibility to alkaline hydrolysis [3].

Reduction Pathways

The nitro group is a "masked" amine. Catalytic hydrogenation (


, Pd/C) or chemical reduction (

, HCl) converts this compound into Ethyl (3-aminophenyl)carbamate . This is a crucial transformation for synthesizing bifunctional urea linkers in medicinal chemistry.

Part 4: Biological Implications & Pharmacological Context

Cholinesterase Inhibition (Alzheimer's Research)

Recent research has highlighted the utility of N-phenylcarbamate moieties in designing dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Mechanism: The carbamate moiety can transfer the carbamoyl group to the serine residue in the enzyme's active site, acting as a pseudo-irreversible inhibitor.

  • Key Finding: In a study of Tacrine-carbamate hybrids, the derivative incorporating the 3-nitrophenyl motif demonstrated superior inhibitory profiles compared to other isomers.[9][10][11]

    • Compound: ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (Compound 6k).[9][10][11]

    • Potency:

      
       values of 22.15 nM  (AChE) and 16.96 nM  (BuChE) [4].[9][10][11]
      
    • Significance: The 3-nitro group likely engages in specific pi-stacking or electrostatic interactions within the peripheral anionic site of the enzyme, enhancing binding affinity.

Toxicology & Safety
  • Differentiation: Do not confuse with Ethyl Carbamate (Urethane), a Group 2A carcinogen. The bulky N-substitution in this compound alters the metabolic pathway, preventing the formation of the vinyl carbamate epoxide intermediate responsible for urethane's carcinogenicity.

  • Handling: Standard PPE for nitro-aromatics is required. Potential skin/eye irritant.[1]

Biological Interaction Network

BioActivity Compound This compound Scaffold Target1 AChE / BuChE (Enzyme Inhibition) Compound->Target1 Pseudo-irreversible Carbamoylation Target2 Antimicrobial Activity (Bacterial Cell Wall) Compound->Target2 Membrane Disruption (Potential) Metabolism Metabolic Hydrolysis Compound->Metabolism Liver Esterases Product1 3-Nitroaniline (Metabolite) Metabolism->Product1 Cleavage

Figure 2: Pharmacological interaction network highlighting the primary therapeutic targets and metabolic fate.

Part 5: Analytical Standards

For researchers verifying compound identity, the following analytical benchmarks must be met:

Technique Expected Result Notes
HPLC Purity >98% (Area %)Column: C18; Mobile Phase: ACN/Water (Gradient)
TLC Single spot (

)
Solvent: Hexane:EtOAc (7:3); UV visualization
Mass Spec

ESI Mode

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235123, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST).[12] (n.d.). Ethyl 3-nitrobenzoate and related nitro-aromatics data. NIST Chemistry WebBook.[12] Retrieved from [Link]

  • Ostrogovich, G., Csunderlik, C., & Bacaloglu, R. (1971).[13] Nucleophilic substitutions in carbonic acid derivatives.[13] Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Ozten, O., Kurt, B. Z., Sonmez, F., & Durdagi, S. (2021).[11] Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Bioorganic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Protocol: High-Efficiency Synthesis of Ethyl (3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl (3-nitrophenyl)carbamate (CAS: 6275-72-5) from 3-nitroaniline. The method utilizes a nucleophilic acyl substitution pathway with ethyl chloroformate in the presence of a base scavenger. This guide is designed for medicinal chemists and process engineers, emphasizing safety, reaction kinetics control, and purification strategies to achieve high purity (>98%) and yield.

Introduction

Carbamates (urethanes) are critical pharmacophores in drug discovery, often serving as stable surrogates for amide bonds or as prodrug moieties to improve oral bioavailability. This compound is a valuable intermediate; the nitro group allows for subsequent reduction to an amine, facilitating the construction of unsymmetrical ureas or complex heterocyclic scaffolds.

The synthesis described herein mitigates common issues such as bis-acylation and thermal decomposition by strictly controlling temperature and stoichiometry.

Safety Directive (Critical)

Hazard Class: High. Pre-requisites: Fume hood, Neoprene/Nitrile gloves, Eye protection.

ReagentHazardHandling Protocol
3-Nitroaniline Toxic (Acute), Skin Sensitizer, Aquatic Chronic.Avoid dust generation. Weigh in a closed balance. Double glove.
Ethyl Chloroformate Danger , Corrosive, Lachrymator, Flammable.[1][2]Do not inhale. Open only in a fume hood. Keep cold (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) before use.
Triethylamine (TEA) Flammable, Corrosive.Use away from ignition sources.[1][2]
Dichloromethane (DCM) Carcinogen (Suspected), Volatile.Standard organic solvent handling.

Reaction Mechanism & Strategy

The reaction proceeds via an addition-elimination mechanism. The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the ethyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion, which is immediately neutralized by the base (Triethylamine or Pyridine) to prevent the formation of the unreactive anilinium salt.

Mechanism Visualization

ReactionMechanism Aniline 3-Nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack on C=O Chloroformate Ethyl Chloroformate (Electrophile) Chloroformate->Intermediate Product This compound (Target) Intermediate->Product Elimination of Cl⁻ Byproduct TEA·HCl (Salt) Intermediate->Byproduct H⁺ Scavenging Base Base (TEA) (HCl Scavenger) Base->Byproduct

Figure 1: Mechanistic pathway for the formation of the carbamate linkage.

Experimental Protocol

Materials & Stoichiometry
ComponentEquiv.MW ( g/mol )Amount (Example)Role
3-Nitroaniline 1.0138.121.38 g (10 mmol)Substrate
Ethyl Chloroformate 1.1108.521.19 g (~1.05 mL)Reagent
Triethylamine (TEA) 1.2101.191.21 g (~1.67 mL)Base
DCM (Anhydrous) --20 mLSolvent
Step-by-Step Procedure
Phase 1: Setup and Solubilization
  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Add 3-Nitroaniline (10 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

  • Add Triethylamine (12 mmol) to the solution.

  • Cooling: Place the reaction flask in an ice-water bath (

    
    ) . Allow to cool for 10 minutes. Note: Cooling is essential to control the exotherm and prevent side reactions.
    
Phase 2: Reagent Addition
  • Prepare Ethyl Chloroformate (11 mmol) in a syringe or dropping funnel.

  • Dropwise Addition: Add the ethyl chloroformate slowly over 15–20 minutes.

    • Observation: A white precipitate (TEA·HCl) will begin to form, suspending in the DCM.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–3 hours .

Phase 3: Monitoring & Workup
  • TLC Check: Spot the reaction mixture against the starting material (3-nitroaniline) using 30% EtOAc/Hexane. The starting material (

    
    ) should be consumed, and a new higher 
    
    
    
    spot (Product) should appear.
  • Quench: Pour the reaction mixture into a separatory funnel containing 20 mL of 1M HCl .

    • Why? The acid wash removes unreacted amine and the TEA base, ensuring they do not contaminate the product.

  • Extraction:

    • Shake and separate the organic (DCM) layer.

    • Wash organic layer with Water (20 mL).

    • Wash organic layer with Saturated

      
        (20 mL) to neutralize trace acid.
      
    • Wash organic layer with Brine (20 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo (Rotary Evaporator) to yield the crude solid.
    
Phase 4: Purification
  • Recrystallization: The crude solid is typically pure enough for many applications. If higher purity is required:

    • Dissolve in minimum hot Ethanol .

    • Add warm water dropwise until turbidity persists.

    • Cool to

      
       overnight. Filter the pale yellow crystals.
      
Workflow Diagram

Workflow Start Start: 3-Nitroaniline + DCM + TEA Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition: Ethyl Chloroformate Cool->Add React Stir at RT (2-3 Hours) Precipitate forms Add->React AcidWash Wash with 1M HCl (Removes unreacted amine) React->AcidWash BaseWash Wash with NaHCO3 & Brine AcidWash->BaseWash Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Final Product: this compound (Pale Yellow Solid) Dry->Final

Figure 2: Experimental workflow for the synthesis and purification.

Characterization Data

The purified product should be a pale yellow crystalline solid.

PropertyValueNotes
Appearance Pale Yellow SolidCrystalline needles or powder
Melting Point 68 – 70°C Matches literature [1, 2]
Yield 75 – 90%Dependent on moisture control
Spectroscopic Data (Expected)

1. Infrared Spectroscopy (IR, KBr/Film):

  • 3250 – 3350 cm⁻¹: N-H Stretch (Broad, Medium).

  • 1700 – 1740 cm⁻¹: C=O Stretch (Carbamate, Strong).

  • 1530 cm⁻¹: Asymmetric

    
     Stretch.
    
  • 1350 cm⁻¹: Symmetric

    
     Stretch.
    

2. Nuclear Magnetic Resonance (


-NMR, 400 MHz, 

):
  • 
     8.35 (s, 1H):  Aromatic H2 (Between 
    
    
    
    and NH).
  • 
     7.85 (d, 1H):  Aromatic H4 (Ortho to 
    
    
    
    ).
  • 
     7.70 (d, 1H):  Aromatic H6 (Ortho to NH).
    
  • 
     7.45 (t, 1H):  Aromatic H5 (Meta).
    
  • 
     6.90 (br s, 1H):  N-H Proton.
    
  • 
     4.28 (q, 
    
    
    
    Hz, 2H):
    Ethyl
    
    
    .
  • 
     1.35 (t, 
    
    
    
    Hz, 3H):
    Ethyl
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ChloroformateEnsure all glassware is dry. Use anhydrous DCM. Keep reagent bottle sealed.
Oiling Out Impurities / Residual SolventTriturate the oil with cold Hexane/Ether to induce crystallization.
Bis-acylation Excess Reagent/HeatStrictly maintain 1.0 : 1.1 stoichiometry. Do not overheat during addition.
Dark Color Oxidation of AnilineUse fresh 3-nitroaniline. If starting material is dark, recrystallize it before use.

References

  • PubChem.[3][4][5] this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl (3-nitrophenyl)carbamate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (3-nitrophenyl)carbamate (CAS: 6275-72-5) is a versatile, bench-stable reagent that serves as a strategic building block in the synthesis of nitrogen-containing heterocycles. Unlike its highly reactive and moisture-sensitive counterpart, 3-nitrophenyl isocyanate, this carbamate acts as a "masked" isocyanate and a protected aniline precursor.

This guide details the application of this compound in the synthesis of bioactive scaffolds, specifically focusing on Tacrine-Carbamate hybrids (cholinesterase inhibitors) and 3-substituted Quinazolinones . It provides validated protocols for activating the carbamate moiety and leveraging the meta-nitro group for orthogonal functionalization.

Mechanistic Principles & Reactivity Profile

The utility of this compound stems from its ability to participate in two distinct reaction pathways, controlled by thermal or reductive conditions.

Path A: The "Masked Isocyanate" (Thermal Dissociation)

Under elevated temperatures (


) or in the presence of base catalysts, the carbamate undergoes elimination of ethanol to generate 3-nitrophenyl isocyanate in situ. This transient species reacts rapidly with nucleophiles (amines, alcohols) to form stable ureas or carbamates, avoiding the handling of toxic isolated isocyanates.
Path B: The "Protected Aniline" (Nitro Reduction)

The carbamate group is stable to standard nitro-reduction conditions (e.g.,


, 

). Selective reduction of the nitro group yields Ethyl (3-aminophenyl)carbamate .[1] This intermediate is a "privileged scaffold" containing a nucleophilic aniline (for heterocycle construction) and a protected amine (the carbamate), allowing for sequential ring-closing reactions.
Reaction Pathway Diagram

ReactionPathways Start This compound (Stable Precursor) Isocyanate 3-Nitrophenyl Isocyanate (Transient Electrophile) Start->Isocyanate Path A: Heat (-EtOH) Amine Ethyl (3-aminophenyl)carbamate (Nucleophilic Scaffold) Start->Amine Path B: Reduction (H2/Pd) Urea Urea/Carbamate Hybrids (e.g., Tacrine Conjugates) Isocyanate->Urea + R-NH2 / R-OH Heterocycle 3-Substituted Quinazolinones & Benzimidazoles Amine->Heterocycle + Electrophiles (Cyclization)

Figure 1: Dual reactivity pathways of this compound. Path A generates an electrophile for coupling; Path B generates a nucleophile for cyclization.

Application Case Studies & Protocols

Application 1: Synthesis of Tacrine-Carbamate Hybrids (Cholinesterase Inhibitors)[2][3][4][5]

Context: Tacrine is a potent acetylcholinesterase (AChE) inhibitor but suffers from hepatotoxicity. Conjugating tacrine with aryl carbamates via an alkyl linker creates dual-binding inhibitors with improved safety profiles and selectivity for Butyrylcholinesterase (BuChE) [1, 2].

Protocol:

Objective: Synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-(3-nitrophenyl)alkane-diamines via carbamate activation.

Reagents:

  • This compound (1.0 eq)

  • 9-Amino-1,2,3,4-tetrahydroacridine derivative (with amino-alkyl linker) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Solvent: Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • Preparation of Amine Nucleophile: Synthesize the tacrine derivative containing a free primary amine linker (e.g., 9-((2-aminoethyl)amino)-1,2,3,4-tetrahydroacridine) according to standard nucleophilic substitution protocols.

  • Carbamate Activation: Dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).

  • Coupling: Add the amino-tacrine derivative (1.1 mmol) and TEA (2.0 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours. The high temperature promotes the loss of ethanol and formation of the isocyanate intermediate, which is immediately trapped by the amine.
    
    • Monitoring: Monitor by TLC (loss of carbamate starting material) or LC-MS (appearance of urea mass).

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO2, DCM/MeOH gradient) to yield the urea-linked hybrid.

Data Interpretation:

  • Yield: Typically 60–80%.

  • Mechanism: The reaction proceeds via an E1cB-like elimination of ethoxide to form the isocyanate, followed by nucleophilic addition.

Application 2: Synthesis of 3-(3-Nitrophenyl)quinazolin-4(3H)-ones

Context: Quinazolinones are privileged structures in oncology and antiviral research. The N3-position is critical for biological activity. This compound can be used to install the 3-nitrophenyl moiety into the quinazolinone core, or its reduced amine form can be used as the starting aniline [3, 4].

Protocol:

Objective: Synthesis of 3-(3-nitrophenyl)quinazolin-4(3H)-one using the amine derived from the carbamate.

Reagents:

  • Ethyl (3-aminophenyl)carbamate (derived from reduction of the title compound)

  • Benzoxazin-4-one derivative (e.g., 2-methyl-4H-benzo[d][1,3]oxazin-4-one)

  • Acetic acid (glacial) or Ethanol

Step-by-Step Procedure:

  • Reduction (Pre-step):

    • Dissolve this compound in Ethanol.

    • Add 10% Pd/C (5 wt%) and stir under

      
       atmosphere (balloon) for 4 hours.
      
    • Filter through Celite and concentrate to obtain Ethyl (3-aminophenyl)carbamate .

  • Condensation:

    • In a round-bottom flask, mix the benzoxazinone derivative (1.0 eq) and Ethyl (3-aminophenyl)carbamate (1.0 eq) in glacial acetic acid.

  • Cyclization:

    • Reflux the mixture for 4–6 hours. The amine attacks the lactone carbonyl of the benzoxazinone, opening the ring, followed by dehydration to close the quinazolinone ring.

  • Isolation:

    • Pour the hot reaction mixture into crushed ice.

    • The solid product precipitates. Filter, wash with water, and recrystallize from ethanol.[2]

  • Result: The product is a 3-substituted quinazolinone retaining the ethyl carbamate moiety (if it survives acid reflux) or the free amine (if hydrolyzed). Note: Under mild conditions (EtOH reflux), the carbamate remains intact, providing a handle for further derivatization.

Quantitative Data Summary

Table 1: Comparative Reactivity of this compound vs. Isocyanate

FeatureThis compound3-Nitrophenyl Isocyanate
Stability High (Solid, Shelf-stable)Low (Moisture sensitive, lachrymator)
Storage Room TemperatureFridge/Freezer, Inert Gas
Reaction Type Thermal Activation / DisplacementDirect Addition
Atom Economy Lower (Loss of EtOH)High (Atom efficient)
Toxicity Moderate (Irritant)High (Respiratory sensitizer)
Primary Use Slow-release precursor, Protected amineInstant coupling

Safety & Handling

  • Hazard Identification: this compound is a potential skin and eye irritant. The nitro group poses a risk of energetic decomposition if heated to dryness under confinement, though the carbamate provides some stabilization.

  • Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Use a fume hood during thermal activation steps to vent ethanol vapors.

References

  • Smolecule. (2023). This compound | 6275-72-5.[1][3] Retrieved from

  • Ozten, O., Durdagi, S., Kurt, B. Z., & Sonmez, F. (2021).[4] Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Bioorganic Chemistry. Retrieved from

  • Panja, S. K., et al. (2012). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from

  • BenchChem. (n.d.). N-Ethoxycarbonyl-3-nitro-p-toluidine | Research Chemical. Retrieved from

  • Dressman, B. A., Spangle, L. A., & Kaldor, S. W. (1996). Solid phase synthesis of hydantoins using a carbamate linker and a novel cyclization/cleavage step. Tetrahedron Letters. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl (3-nitrophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ENPC-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Core Directive: The "Gold Standard" Protocol

Stop using generic conditions. The synthesis of Ethyl (3-nitrophenyl)carbamate (CAS: 6275-72-5) requires precise control over HCl scavenging and moisture exclusion to prevent the "50% Yield Trap" and urea byproduct formation.

The Optimized Workflow

Reaction: 3-Nitroaniline + Ethyl Chloroformate


 this compound + HCl
ParameterSpecificationRationale
Stoichiometry 1.0 eq Aniline : 1.1 eq Chloroformate : 1.2 eq BaseSlight excess of electrophile ensures completion; base must neutralize HCl to keep aniline nucleophilic.
Solvent Anhydrous THF or DCM (0.2 M)High solubility of reactants; moisture exclusion prevents reagent hydrolysis.
Base Choice Pyridine or

(biphasic)
Pyridine acts as both solvent/catalyst and acid scavenger. Triethylamine (

) is acceptable but can cause bis-acylation if in large excess.
Temperature

addition

RT stir
Controls the exotherm; prevents thermal decomposition of the chloroformate.
Step-by-Step Procedure
  • Dissolution: Dissolve 3-nitroaniline (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Base Addition: Add Pyridine (1.2 eq). Cool the mixture to

    
    .
    
  • Acylation: Dropwise add Ethyl Chloroformate (1.1 eq) over 20 minutes. Do not dump it in; localized heating promotes side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Add water to dissolve the pyridinium hydrochloride salts.

  • Extraction: Extract with EtOAc, wash with 1M HCl (to remove unreacted pyridine/aniline), then Brine.

  • Purification: Recrystallize from Ethanol/Water or Flash Chromatography if necessary.

Troubleshooting Module (FAQ)

Q1: My yield is stuck at exactly 50%. What is happening?

Diagnosis: You likely forgot the base or used an insufficient amount. The Science: This reaction generates HCl as a byproduct.



If no base is present, the generated HCl instantly protonates the remaining 3-nitroaniline, forming the non-nucleophilic hydrochloride salt (

). This kills the reaction at exactly 50% conversion. Fix: Ensure you are using at least 1.1–1.2 equivalents of base (Pyridine,

, or

).
Q2: I see a white, insoluble precipitate that isn't my product.

Diagnosis: Formation of 1,3-bis(3-nitrophenyl)urea . The Science: If moisture is present, Ethyl Chloroformate hydrolyzes to form unstable carbamic acid derivatives or releases


, potentially facilitating the coupling of two aniline molecules. Alternatively, if the reaction is heated too high, the product can eliminate ethanol to form an isocyanate, which reacts with remaining aniline.
Fix: 
  • Dry your THF/DCM over molecular sieves.

  • Keep the reaction at

    
     during addition.[1]
    
  • Do not reflux unless absolutely necessary (rarely needed for this substrate).

Q3: I have a "spot" running faster than my product on TLC.

Diagnosis: Bis-acylation (Formation of N,N-bis(ethoxycarbonyl)-3-nitroaniline). The Science: The N-H proton on the carbamate product is still acidic (pKa ~15). If you use a large excess of strong base (like NaH) or a large excess of ethyl chloroformate with heating, the carbamate nitrogen attacks a second equivalent of chloroformate. Fix: Strictly control stoichiometry (1.1 eq Chloroformate) and avoid strong bases like NaH. Use mild bases like Pyridine or Carbonates.

Visualizing the Chemistry

The following diagram illustrates the reaction pathway and the critical decision points that determine yield versus impurity formation.

G Start 3-Nitroaniline Inter Tetrahedral Intermediate Start->Inter + Reagent (Nucleophilic Attack) Salt Aniline-HCl Salt (Dead End) Start->Salt + HCl (No Base Scavenger) Reagent Ethyl Chloroformate Urea Diphenylurea Impurity Reagent->Urea Moisture/Hydrolysis Product Ethyl (3-nitrophenyl) carbamate Inter->Product - HCl (Elimination) Bis Bis-acylated Impurity Product->Bis Excess Reagent + Strong Base

Figure 1: Reaction pathway analysis showing the main product route (Green) and critical failure modes (Red) caused by stoichiometry or moisture issues.

Analytical Data Reference

Use this table to validate your isolated material.

PropertyValueNotes
Molecular Formula

MW: 210.19 g/mol
Appearance White to off-white crystalline solidOften needles from EtOH
Melting Point 68–70°CSharp range indicates high purity [1]
Solubility (High) DMSO, Acetone, Ethanol, Ethyl AcetateGood for reaction/workup
Solubility (Low) Water, HexaneUse Hexane to precipitate product
LogP ~2.71Moderately lipophilic [3]

Alternative Synthesis Routes

If the chloroformate route is problematic (e.g., regulatory restrictions on chloroformates), consider these alternatives:

  • Isocyanate Route:

    • Reaction: 3-Nitrophenyl isocyanate + Ethanol.[2]

    • Pros: Quantitative yield, no HCl byproduct.

    • Cons: Isocyanates are toxic sensitizers and moisture sensitive.

  • Carbonate Route:

    • Reaction: 3-Nitroaniline + Diethyl carbonate (with catalytic Lewis acid).

    • Pros: Green chemistry (ethanol is the only byproduct).

    • Cons: Requires high temperatures (

      
      ) and often gives lower conversion.
      

References

  • PubChem. (n.d.).[3] this compound | C9H10N2O4.[2][3] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2020).[4] Synthesis of 4-Nitrophenyl Carbonates (Analogous Methodology). Org. Synth. 2020, 97, 96-124. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Urea and Carbamate Formation from Chloroformates. Retrieved from [Link]

Sources

Technical Support Center: Ethyl (3-nitrophenyl)carbamate Stability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl (3-nitrophenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Ensuring the stability of your experimental compounds is paramount for reproducible and reliable results. This guide will help you understand the potential stability issues, troubleshoot common problems, and implement best practices for handling and storage.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound solutions.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three main factors: pH, light, and temperature. The carbamate functional group is susceptible to hydrolysis, especially under basic (alkaline) conditions.[1][2] The nitroaromatic ring makes the compound potentially susceptible to photodegradation.[3][4] Like most chemical reactions, degradation rates are also expected to increase with higher temperatures.

Q2: How does pH affect the stability of the carbamate linkage?

A2: The carbamate linkage in this compound is an ester of carbamic acid and is generally stable in neutral and acidic media.[1][5] However, it is susceptible to hydrolysis under alkaline (basic) conditions, which can cleave the carbamate bond.[1][6] This base-mediated hydrolysis is a critical degradation pathway for many carbamate-containing compounds, including numerous pesticides.[2][6] Therefore, for maximum stability in aqueous solutions, it is recommended to maintain a neutral to slightly acidic pH.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products will depend on the degradation pathway.

  • Hydrolysis (especially under basic conditions): This would likely yield 3-nitroaniline and ethanol, with the release of carbon dioxide.

  • Photodegradation: Exposure to UV light could lead to more complex reactions. Nitroaromatic compounds can undergo various photochemical reactions, including the formation of nitrophenols or reduction of the nitro group.[3][4]

Identifying these products often requires analytical techniques such as HPLC-MS.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent: Use a stable, dry, aprotic organic solvent such as DMSO or DMF for initial stock solutions.

  • Temperature: Store solutions at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Q5: Which solvents are recommended for preparing solutions, and are there any to avoid?

A5:

  • Recommended for Stock Solutions: High-purity, anhydrous DMSO and DMF are excellent choices for creating concentrated stock solutions due to their good solvating power and low reactivity.

  • Recommended for Working Solutions: For aqueous working solutions, prepare them fresh from the organic stock solution. Use high-purity water or buffers with a neutral to slightly acidic pH.

  • Solvents to Use with Caution: Avoid highly basic aqueous buffers (pH > 8) for prolonged periods, as this will accelerate hydrolytic degradation. Be mindful that some alcohols, in the presence of certain catalysts, could potentially participate in transesterification reactions, though this is less common under typical experimental conditions.

Troubleshooting Guide

This section provides a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: "My compound's concentration is decreasing over time in my aqueous buffer, leading to inconsistent results."

  • Potential Cause: This is a classic sign of hydrolytic degradation. If your aqueous buffer has a pH above 7, you are likely observing base-catalyzed hydrolysis of the carbamate bond.[1][6]

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your buffer solution. If it is alkaline, this is the most probable cause.

    • Perform a pH-Dependent Stability Check: Prepare small batches of your working solution in buffers of different pH values (e.g., pH 5.0, 7.0, and 8.5). Analyze the concentration of this compound at an initial time point (T=0) and after several hours or days using a stability-indicating analytical method like HPLC-UV.

    • Solution:

      • If possible, adjust your experimental protocol to use a buffer with a pH of 7.0 or lower.[1][5]

      • Always prepare fresh working solutions immediately before use from a frozen, concentrated stock in an organic solvent like DMSO.

      • Minimize the time the compound spends in aqueous buffer before analysis or use in an assay.

Problem 2: "I am seeing new, unexpected peaks in my HPLC or LC-MS analysis of an older solution."

  • Potential Cause: These new peaks are likely degradation products.[7][8] The identity of these peaks can provide clues to the degradation pathway.

  • Troubleshooting Steps:

    • Analyze by LC-MS: If you have access to a mass spectrometer, analyze the sample to determine the mass-to-charge ratio (m/z) of the unknown peaks.

      • A peak corresponding to the mass of 3-nitroaniline would strongly suggest hydrolysis.

    • Conduct a Forced Degradation Study: Intentionally degrade the compound under controlled conditions to see if you can reproduce the unknown peaks. This is a standard practice in pharmaceutical development to identify potential degradants and establish analytical method specificity.[9][10][11] (See Protocol 1 below for a detailed workflow).

    • Solution:

      • Once the degradation pathway is understood, implement the storage and handling procedures outlined in the FAQ section to prevent the formation of these impurities.

      • Ensure your analytical method is "stability-indicating," meaning it can separate the intact parent compound from all potential degradation products.[7]

Problem 3: "The color of my solution has changed, or a precipitate has formed after storage."

  • Potential Cause:

    • Color Change: A change in color, such as the appearance of a yellow or brown tint, can be indicative of degradation, particularly related to the nitroaromatic moiety.[12]

    • Precipitation: This can occur if the compound degrades into less soluble products or if the solubility limit is exceeded upon thawing a frozen stock solution.

  • Troubleshooting Steps:

    • Visual Inspection: Note the nature of the change.

    • Solubility Check: If a precipitate has formed, try gently warming and vortexing the solution to see if it redissolves. If it does not, it is likely a degradation product.

    • Analytical Confirmation: Analyze the supernatant and, if possible, the precipitate by HPLC or another suitable method to check for purity and identify any new species.

  • Solution:

    • Always store solutions protected from light to minimize photochemical reactions.[3]

    • Before use, always bring frozen stock solutions to room temperature and vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.

    • If color changes or precipitation are consistently observed, consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of a molecule.[7][11] It involves subjecting the compound to harsh conditions to accelerate degradation. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without generating secondary products that wouldn't be seen under normal storage conditions.[9][10]

Objective: To identify potential degradation pathways and products for this compound.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Oxidation: Mix stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[9]

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Incubation: Incubate the vials for a defined period (e.g., 24-48 hours). Monitor periodically. If degradation is too rapid with 0.1 M acid/base, use a lower concentration.

  • Sample Preparation for Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method. Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl) Stock->Acid Aliquot Base Basic (0.1 M NaOH) Stock->Base Aliquot Oxid Oxidative (3% H₂O₂) Stock->Oxid Aliquot Heat Thermal (60°C) Stock->Heat Aliquot Light Photolytic (UV/Vis Light) Stock->Light Aliquot Control Control (4°C, Dark) Stock->Control Aliquot Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Heat->Neutralize Light->Neutralize Control->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Compare Data & Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

Data Summary Table

The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of carbamates and nitroaromatic compounds.

ConditionStressorExpected StabilityPrimary Degradation Pathway
Acidic pH < 7Relatively StableMinimal Hydrolysis
Neutral pH ≈ 7Stable under normal conditionsSlow Hydrolysis over extended periods
Basic pH > 8Susceptible to DegradationBase-Catalyzed Hydrolysis[1][5][6]
Oxidative H₂O₂Potentially SusceptibleOxidation of the aromatic ring or other groups
Thermal High TemperatureDegradation Rate IncreasesThermally-induced Hydrolysis/Decomposition
Photolytic UV/Visible LightPotentially SusceptiblePhotodegradation of Nitroaromatic Moiety[3][4]
Visualizing Potential Degradation Pathways

The primary chemical liabilities of this compound are the carbamate group and the nitro group. The following diagram illustrates the most likely degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis (e.g., OH⁻) cluster_photo Photodegradation (hv) Parent This compound P1 3-Nitroaniline Parent->P1 Pathway A P2 Ethanol + CO₂ Parent->P2 Pathway A P3 Nitrophenol Derivatives Parent->P3 Pathway B P4 Reduced Nitro Group (e.g., Amino Group) Parent->P4 Pathway C P5 Other Photoproducts P3->P5

Sources

Optimizing reaction conditions for Ethyl (3-nitrophenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl (3-nitrophenyl)carbamate Synthesis

Introduction & Chemical Context

Target Molecule: this compound (CAS: 614-00-6) Primary Application: Intermediate for pharmaceutical synthesis (e.g., urea derivatives, kinase inhibitors) and agrochemicals.

Executive Summary: The synthesis of this compound involves the


-acylation of 3-nitroaniline. While conceptually simple, the presence of the electron-withdrawing nitro group (

) at the meta position significantly reduces the nucleophilicity of the amine, making the reaction sluggish compared to unsubstituted aniline. Furthermore, moisture sensitivity of the acylating agent often leads to the formation of the symmetrical urea byproduct, 1,3-bis(3-nitrophenyl)urea, which is a difficult-to-remove solid impurity.

This guide provides a robust "Gold Standard" protocol using ethyl chloroformate, followed by a troubleshooting matrix and advanced optimization strategies.

The Gold Standard Protocol (Baseline)

This protocol is designed for high purity (>98%) rather than crude yield, utilizing a pyridine-mediated acylation to drive the reaction of the deactivated amine.

Reagents:

  • Substrate: 3-Nitroaniline (1.0 equiv)

  • Reagent: Ethyl Chloroformate (1.2 equiv)

  • Base/Solvent: Pyridine (3.0 equiv) or TEA (1.5 equiv) in dry THF/DCM.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-nitroaniline (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Pyridine (30 mmol). Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Acylation: Add Ethyl Chloroformate (12 mmol) dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature

      
       to prevent decomposition of the chloroformate.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Quench with 1M HCl (cold) to convert excess pyridine to water-soluble pyridinium chloride.

    • Extract with DCM (

      
      ).
      
    • Wash organic layer with Sat.

      
       (removes acidic impurities) and Brine.[1][2]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Mechanism & Workflow Visualization

ReactionPathway Start 3-Nitroaniline (Weak Nucleophile) Product This compound (Target) Start->Product Nucleophilic Attack Reagent Ethyl Chloroformate Intermed Intermediate: N-Acylpyridinium Salt (Highly Reactive) Reagent->Intermed Activation Base Pyridine (Catalyst/Base) Base->Intermed Intermed->Product Acyl Transfer Byproduct Pyridinium HCl Intermed->Byproduct

Figure 1: The catalytic cycle showing pyridine activation of ethyl chloroformate, facilitating attack by the weak nitroaniline nucleophile.

Troubleshooting Matrix (Root Cause Analysis)

If your experimental results deviate from the standard, consult the matrix below.

SymptomProbable CauseTechnical Solution
Low Yield (<50%) Deactivated Nucleophile: The

group pulls electron density, making the amine poor at attacking the carbonyl.
Switch Base: Use Pyridine instead of TEA. Pyridine forms an active acyl-pyridinium intermediate that is more electrophilic than the chloroformate itself [1].Heat: Reflux in THF (

) if RT reaction is incomplete after 6h.
Precipitate in Reaction Symmetrical Urea Formation: Moisture hydrolyzed the chloroformate to an isocyanate, which reacted with the amine.Dry Solvents: Ensure DCM/THF is anhydrous. Slow Addition: Add chloroformate slower to keep its local concentration low relative to the amine.
Oily/Sticky Product Impurities: Presence of unreacted nitroaniline or pyridine salts.Acid Wash: Ensure the 1M HCl wash is thorough (pH of aqueous layer should be <2).Recrystallization: Use EtOH/Water. Dissolve in hot EtOH, add water until turbid, cool slowly.
Red/Orange Color Oxidation/Azo impurities: Common in nitroaniline derivatives.Activated Carbon: Treat the hot ethanolic solution with activated charcoal before filtration and crystallization.
Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Yield Low Yield Issue->Yield Purity Impure/Oily Issue->Purity CheckTLC Check TLC: Starting Material Left? Yield->CheckTLC CheckUrea Check NMR: Urea peaks? Purity->CheckUrea ActionHeat Action: Increase Temp to Reflux or Switch to Pyridine CheckTLC->ActionHeat Yes (Unreacted) ActionDry Action: Strict Anhydrous Conditions (Prevent Hydrolysis) CheckUrea->ActionDry Yes (Solid ppt) ActionWash Action: Wash with 1M HCl (Remove Pyridine) CheckUrea->ActionWash No (Oily residue)

Figure 2: Decision tree for diagnosing yield and purity issues based on TLC and physical state.

Advanced Optimization & FAQs

Q1: Can I use Diethyl Carbonate (DEC) to avoid Chloroformates? (Green Chemistry) A: Yes, but it requires forcing conditions.

  • Protocol: Reflux 3-nitroaniline in excess Diethyl Carbonate (acting as solvent and reagent) with a catalytic amount of

    
     or a Lewis acid like 
    
    
    
    .
  • Trade-off: Reaction temperatures must exceed

    
    , and reaction times are longer (12–24h) [2]. This avoids toxic chloroformates but requires energy-intensive purification to remove high-boiling DEC.
    

Q2: Why is Pyridine preferred over Triethylamine (TEA)? A: TEA is a stronger base but a poorer nucleophilic catalyst due to steric hindrance. Pyridine is less hindered and forms the


-acylpyridinium cation (see Figure 1), which is a "super-electrophile" that compensates for the weak nucleophilicity of 3-nitroaniline [3].

Q3: How do I scale this to 100g? A:

  • Thermal Management: The reaction is exothermic.[4] On a large scale, the addition of ethyl chloroformate must be controlled strictly by internal temperature monitoring (keep

    
    ).
    
  • Gas Evolution: The reaction generates

    
     (if moisture is present) or HCl fumes (if base is insufficient). Ensure adequate venting/scrubbing.
    

Q4: Analytical Confirmation?

  • 1H NMR (DMSO-d6): Look for the carbamate -NH proton (broad singlet, ~10.0 ppm), aromatic protons (7.5–8.5 ppm), and the ethyl group quartet (~4.1 ppm) and triplet (~1.2 ppm).

  • IR: Strong Carbonyl stretch at ~1700–1720

    
    .
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Selva, M.; Perosa, A. "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents." Green Chemistry, 2008 , 10, 457-464. (Context for carbonate-based synthesis).

  • Org. Synth. "Ethyl N-Methylcarbamate." Organic Syntheses, Coll. Vol. 2, p.278 (1943 ). (Foundational chemistry for ethyl chloroformate reactions).

  • PubChem. "Ethyl N-(3-nitrophenyl)carbamate - Compound Summary." (Safety and Physical Data).

Sources

Technical Support Center: Analytical Method Development for Ethyl (3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing robust and reliable analytical methods for this compound. Drawing from established scientific principles and field experience, this resource provides in-depth troubleshooting guidance and answers to frequently encountered challenges.

Compound Quick Reference

Before delving into method development, understanding the physicochemical properties of this compound is critical. These characteristics directly influence choices regarding sample preparation, separation techniques, and detection methods.

PropertyValueSignificance for Method DevelopmentSource
Molecular Formula C₉H₁₀N₂O₄---[1]
Molecular Weight 210.19 g/mol Influences mass spectrometry settings and molar concentration calculations.[1]
Melting Point 68-70°CIndicates moderate thermal stability; suitable for GC with proper inlet temperature control, but HPLC is a safer alternative to prevent degradation.[2]
logP (Octanol/Water) ~2.3Suggests good retention on reversed-phase HPLC columns. Indicates solubility in common organic solvents.[1]
Polar Surface Area 75.36 ŲModerate polarity, suitable for reversed-phase chromatography.[2]
UV Chromophore Nitrophenyl groupStrong UV absorbance makes UV-Vis detection a primary choice for HPLC. The meta-nitro group influences the electronic properties and UV spectrum.[3][2]
Hydrogen Bonds 1 Donor, 4 AcceptorsPotential for interaction with polar stationary phases or silanol groups on silica-based columns, which can affect peak shape.[2]
Chemical Stability Can hydrolyze to 3-nitroaniline and ethanol. Susceptible to degradation under strong acidic or basic conditions.Sample and standard solutions should be prepared fresh and pH controlled. Avoid harsh conditions during extraction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best primary analytical technique for quantifying this compound: HPLC or GC?

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, required sensitivity, and available equipment. Both are viable, but they serve different primary purposes.

  • HPLC with UV Detection is often the preferred starting point. It is robust, widely available, and avoids the potential for thermal degradation of the carbamate functional group. Given the compound's strong nitrophenyl chromophore, UV detection provides excellent sensitivity.[2] It is particularly suitable for purity assessments and routine quantification in drug substance and product formulations.

  • GC with Mass Spectrometry (GC-MS) is the "gold standard" for trace-level determination, especially in complex matrices like biological fluids or environmental samples.[2][4] Its high selectivity and sensitivity are ideal for impurity profiling and detecting low-level contaminants.[5] However, care must be taken to optimize the injector temperature to prevent on-column degradation.

Below is a decision-making workflow to guide your selection.

G start Start: Define Analytical Goal matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Simple (e.g., Drug Substance) gcms Recommend: GC-MS matrix->gcms Complex (e.g., Biological) hplc Recommend: HPLC-UV sensitivity->hplc Moderate (e.g., >0.1%) sensitivity->gcms High (e.g., ppm/ppb) consider_hplc_ms Consider HPLC-MS for non-volatile matrices gcms->consider_hplc_ms If thermal stability is a concern

Caption: Decision workflow for selecting the primary analytical technique.

Q2: What are the likely degradation products I should be aware of?

The primary degradation pathway is hydrolysis of the carbamate ester linkage.[2] This is catalyzed by strong acids or bases. The expected products are:

  • 3-Nitroaniline

  • Ethanol

  • Carbon Dioxide (from decarboxylation under harsh conditions)[2]

When developing a stability-indicating method, it is crucial to be able to separate the main this compound peak from these potential degradants, especially 3-nitroaniline, which is also UV-active.

Q3: What UV wavelength should I use for HPLC analysis?

The nitrophenyl group is the dominant chromophore. While a full UV scan of a standard solution is essential for confirmation, a good starting point is between 254 nm and 267 nm , where the phenyl ring and nitro group have strong absorbance.[3] For detecting trace impurities or degradants, monitoring at a second wavelength, such as the shoulder of the main peak, may be beneficial. If analyzing the formation of a colored product like a nitrophenolate under basic conditions, a wavelength near 400 nm could be relevant.[6]

Troubleshooting Guide: Chromatographic Issues

This section addresses common problems encountered during method development in a question-and-answer format.

G start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing, Fronting) start->peak_shape retention Incorrect Retention Time? (Drifting, Too Early/Late) start->retention sensitivity_node Low Sensitivity / No Peak? start->sensitivity_node tailing Tailing: Check Mobile Phase pH, Column Activity, Overload peak_shape->tailing Yes fronting Fronting: Check Sample Solvent, Column Overload peak_shape->fronting Yes drift Drifting RT: Check Pump, Temperature, Column Equilibration retention->drift Yes early_late Incorrect RT: Adjust Mobile Phase Strength retention->early_late Yes low_signal Low Signal: Check Detector Settings, Sample Concentration, Injection Volume sensitivity_node->low_signal Yes no_peak No Peak: Check Sample Prep, System Leaks, Degradation sensitivity_node->no_peak Yes

Caption: General troubleshooting workflow for chromatography.

HPLC Issues

Q: My peak for this compound is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing is a common issue and usually points to unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality (The "Why"): The N-H group on the carbamate is weakly acidic, and the nitro and carbonyl groups are hydrogen bond acceptors.[2] On a standard C18 column, residual, un-capped silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with these functional groups. This secondary interaction causes a portion of the analyte molecules to "stick" to the column, eluting later than the main band and creating a tail.

  • Troubleshooting Steps & Solutions:

    • Mobile Phase pH Adjustment:

      • Action: Add a small amount of a weak acid, like 0.1% phosphoric acid or 0.1% formic acid, to the aqueous portion of your mobile phase.[7]

      • Reasoning: The acid protonates the surface silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and drastically reducing the unwanted ionic interaction with the analyte. This is the most common and effective solution.

    • Use a High-Purity, End-Capped Column:

      • Action: Ensure you are using a modern, high-purity silica column that is fully end-capped.

      • Reasoning: "End-capping" is a process where manufacturers treat the silica with a small silylating agent (e.g., trimethylchlorosilane) to block most of the residual silanol groups. While no column is 100% free of silanols, a high-quality end-capped column minimizes the sites available for secondary interactions.

    • Check for Column Overload:

      • Action: Inject a 10-fold dilution of your sample. If the peak shape improves and the tailing factor decreases, you are overloading the column.

      • Reasoning: Injecting too much mass onto the column saturates the stationary phase, leading to a non-Gaussian peak shape that often presents as tailing.

Q: The retention time for my analyte is drifting between injections. What should I investigate?

A: Retention time drift is a sign of an unstable system. The root cause is typically related to the mobile phase, the pump, or the column temperature.

  • Causality (The "Why"): Reversed-phase chromatography is an equilibrium process governed by the partitioning of the analyte between the mobile and stationary phases. Any change in mobile phase composition, flow rate, or temperature will shift this equilibrium, resulting in a change in retention time.

  • Troubleshooting Steps & Solutions:

    • Insufficient Column Equilibration:

      • Action: Before starting the analysis, flush the column with at least 10-15 column volumes of the initial mobile phase.

      • Reasoning: The stationary phase needs to be fully wetted and in equilibrium with the mobile phase. If you start injecting too soon, especially after a gradient or changing solvents, the surface chemistry is still changing, causing retention to drift (usually downwards) over the first few injections.

    • Mobile Phase Instability:

      • Action: Ensure your mobile phase components are thoroughly mixed and degassed. If using a buffer, ensure it is within its effective buffering range and will not precipitate when mixed with the organic solvent.

      • Reasoning: Poor mixing can cause slight variations in composition being delivered by the pump. Dissolved gas can form bubbles in the pump head, causing pressure fluctuations and inaccurate flow delivery.

    • Pump Performance:

      • Action: Check the pump pressure ripple. A high ripple (>1-2%) suggests a problem with check valves or seals. Perform a leak test.

      • Reasoning: A malfunctioning pump will not deliver a consistent flow rate, which is directly proportional to retention time.

    • Temperature Fluctuation:

      • Action: Use a column oven and ensure it is set to a stable temperature (e.g., 30°C).

      • Reasoning: Retention in HPLC is temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to drift if a column oven is not used.

Protocol: Baseline Reversed-Phase HPLC Method

This protocol provides a robust starting point for method development and can be used to validate the solutions proposed above. It is designed to be a self-validating system by incorporating system suitability tests (SST).

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard workhorse for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is MS-compatible and controls silanol interactions.[7]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 50% B to 90% B over 10 minA gradient is recommended for initial development to elute any unexpected impurities or degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30°CEnsures stable retention times.
Injection Volume 10 µLA good starting point to avoid overload.
Detection UV at 260 nmStrong absorbance region for the nitrophenyl chromophore.
Sample Diluent 50:50 Acetonitrile:WaterShould be similar to the initial mobile phase to ensure good peak shape.
SST: Tailing Factor ≤ 1.5Measures peak symmetry. Governed by ICH guidelines.[8]
SST: %RSD of RT ≤ 1.0% (for 6 reps)Measures system precision. Governed by ICH guidelines.[8]
GC-MS Issues

Q: I am seeing a smaller-than-expected peak for the parent compound and a new peak that I suspect is a degradant. What's happening?

A: This strongly suggests thermal degradation in the GC inlet.

  • Causality (The "Why"): While this compound has a defined melting point, the carbamate linkage can be susceptible to thermal decomposition, especially in a hot, non-inert GC inlet. This can cause the molecule to break apart before it even reaches the analytical column.

  • Troubleshooting Steps & Solutions:

    • Lower the Inlet Temperature:

      • Action: Reduce the inlet temperature in 20°C increments, starting from your current setting (e.g., 250°C). A good starting point might be 200-220°C.

      • Reasoning: This is the most direct way to reduce the thermal stress on the analyte. The goal is to find the lowest temperature that still allows for efficient and reproducible vaporization of the analyte without causing degradation.

    • Use an Inert Inlet Liner:

      • Action: Replace your standard glass liner with a deactivated (silanized) liner.

      • Reasoning: Active sites on a standard glass liner can catalytically promote the degradation of sensitive compounds. A deactivated liner provides an inert surface, minimizing these unwanted interactions.[9]

    • Change Injection Mode:

      • Action: If using splitless injection, which has a longer residence time in the hot inlet, consider switching to a split injection (if sensitivity allows).

      • Reasoning: A split injection rapidly sweeps the sample from the inlet to the column, minimizing the time the analyte spends in the high-temperature zone.

Protocol: Baseline GC-MS Method

This method is a starting point for the analysis of this compound, with a focus on minimizing thermal degradation.

ParameterRecommended SettingJustification
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A low-polarity, general-purpose column suitable for a wide range of compounds.
Inlet Temperature 220°CA conservative starting point to prevent thermal degradation.
Injection Mode Split (e.g., 20:1)Minimizes inlet residence time.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100°C (hold 1 min), then 15°C/min to 280°C (hold 5 min)A typical program to ensure elution of the analyte and clean the column.
MS Transfer Line 280°CMust be hot enough to prevent analyte condensation.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
MS Mode Scan (e.g., 50-350 amu) for development; Selected Ion Monitoring (SIM) for quantification.Scan mode helps identify compounds; SIM mode provides maximum sensitivity for quantification.
Ions for SIM m/z 210 (M⁺), 138, 92Use the molecular ion and 1-2 characteristic fragment ions for confident identification and quantification.[1]

References

  • Wikipedia. Ethyl carbamate. [Link]

  • Inchem.org. ICSC 0314 - ETHYL CARBAMATE. [Link]

  • VTechWorks. Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. [Link]

  • PubMed Central (PMC). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. [Link]

  • OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. [Link]

  • MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

  • SIELC. Separation of Ethyl 3-(o-nitrophenyl)pyruvate on Newcrom R1 HPLC column. [Link]

  • SciELO. Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Google Patents.
  • PubMed. Gas chromatographic-mass spectrometric determination of ethyl carbamate in alcoholic beverages. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem - NIH. This compound. [Link]

  • PubChem. 3-Nitrophenyl ethyl(methyl)carbamate. [Link]

  • U.S. Food and Drug Administration (FDA). Q14 Analytical Procedure Development. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

  • Waters. Waters Alliance System for Carbamate Analysis Method Guide. [Link]

  • U.S. Food and Drug Administration (FDA). Q14 Analytical Procedure Development. [Link]

  • ResearchGate. HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development. [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • Reddit. Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • OIV. Ethyl Carbamate (Type-II). [Link]

  • Biologics Consulting. A Roadmap of Drug Development and Analytical Method Progression. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Canadian Journal of Chemistry. Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of alkyl chains. [Link]

Sources

Minimizing impurity formation in Ethyl (3-nitrophenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and purification of Ethyl (3-nitrophenyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important chemical transformation. Our goal is to empower you with the scientific rationale behind each experimental step, ensuring the integrity and reproducibility of your results.

Introduction: The Chemistry of this compound

This compound is a key intermediate in various synthetic pathways, valued for its reactive nitro group and the versatile carbamate functionality. The successful synthesis of this compound with high purity is paramount to the quality of downstream products. However, like many multi-component reactions, the formation of this compound is susceptible to the formation of various impurities. This guide will illuminate the common challenges and provide robust solutions to minimize impurity formation, ensuring a high-yield, high-purity outcome.

Core Synthesis Pathways and Potential Pitfalls

The two primary routes for the synthesis of this compound involve either the reaction of 3-nitrophenyl isocyanate with ethanol or the reaction of 3-nitroaniline with ethyl chloroformate. Both pathways, while effective, present unique challenges in impurity control.

cluster_0 Pathway A: Isocyanate Route cluster_1 Pathway B: Chloroformate Route 3-Nitrophenyl Isocyanate 3-Nitrophenyl Isocyanate Product_A This compound 3-Nitrophenyl Isocyanate->Product_A + Ethanol Ethanol Ethanol 3-Nitroaniline 3-Nitroaniline Product_B This compound 3-Nitroaniline->Product_B + Ethyl Chloroformate + Base Ethyl Chloroformate Ethyl Chloroformate

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations grounded in reaction mechanisms and practical solutions.

FAQ 1: My reaction yield is low, and I observe significant amounts of a high molecular weight, insoluble byproduct. What is happening?

Answer: This is a classic sign of side reactions involving the isocyanate starting material, particularly the formation of ureas and biurets.

Causality:

  • Urea Formation: If there is any moisture in your reaction, 3-nitrophenyl isocyanate will react with water to form an unstable carbamic acid, which then decarboxylates to yield 3-nitroaniline. This newly formed aniline is highly nucleophilic and will rapidly react with another molecule of the isocyanate to form the symmetrical urea, 1,3-bis(3-nitrophenyl)urea. This side reaction consumes two equivalents of your isocyanate for every molecule of water, drastically reducing the yield of your desired carbamate.[1]

  • Biuret Formation: The N-H group of the newly formed urea can act as a nucleophile and attack another molecule of the isocyanate, leading to the formation of a biuret. This results in a cross-linked or higher molecular weight impurity that is often insoluble and difficult to remove.[1]

Troubleshooting Workflow:

Start Low Yield & Insoluble Byproduct Check_Moisture Is there moisture in the reaction? Start->Check_Moisture Dry_Solvents Thoroughly dry all solvents and reagents. Use anhydrous ethanol. Check_Moisture->Dry_Solvents Yes Check_Temp Is the reaction temperature too high? Check_Moisture->Check_Temp No Inert_Atmosphere Run the reaction under an inert atmosphere (N2 or Ar). Dry_Solvents->Inert_Atmosphere Inert_Atmosphere->Check_Temp Lower_Temp Maintain reaction temperature below 40°C. Check_Temp->Lower_Temp Yes Check_Isocyanate Is the isocyanate added all at once? Check_Temp->Check_Isocyanate No Lower_Temp->Check_Isocyanate Slow_Addition Add the isocyanate dropwise to the alcohol solution. Check_Isocyanate->Slow_Addition Yes End Improved Yield & Purity Check_Isocyanate->End No Slow_Addition->End

Caption: Troubleshooting workflow for low yield and insoluble byproducts.

Experimental Protocol: Moisture Control

  • Solvent Drying: Dry all solvents (e.g., THF, Dichloromethane) over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

  • Reagent Drying: Ensure ethanol is anhydrous. If necessary, distill from a suitable drying agent.

  • Glassware: Oven-dry all glassware at 120°C for at least 4 hours and allow to cool in a desiccator before use.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon.

FAQ 2: I'm using the chloroformate route and my final product is contaminated with unreacted 3-nitroaniline and a di-substituted urea. How can I avoid this?

Answer: This issue typically arises from incomplete reaction or side reactions involving the base and the product.

Causality:

  • Incomplete Reaction: Insufficient ethyl chloroformate or a non-optimal base can lead to incomplete conversion of the 3-nitroaniline.

  • Urea Formation: If the reaction conditions are too harsh or if there is an excess of the amine, the initially formed carbamate can react with another molecule of 3-nitroaniline to form an unsymmetrical urea.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is preferred to neutralize the HCl generated during the reaction without competing with the aniline as a nucleophile.[2]

BasepKa of Conjugate AcidSuitabilityRationale
Triethylamine (TEA)~10.7Excellent Sufficiently basic to neutralize HCl, sterically hindered, and does not typically interfere with the main reaction.[2]
Pyridine~5.2Moderate Less basic than TEA, may require longer reaction times or higher temperatures.
Sodium Bicarbonate~10.3Poor Heterogeneous reaction, often leading to incomplete conversion and side reactions.
Sodium Hydroxide~15.7Not Recommended Can promote hydrolysis of the chloroformate and the carbamate product.

Troubleshooting and Optimization:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethyl chloroformate to ensure complete consumption of the 3-nitroaniline.[2]

  • Base Addition: Add the base slowly and concurrently with the ethyl chloroformate to maintain a neutral pH and avoid a high local concentration of the base.

  • Temperature Control: Maintain the reaction temperature at 0-5°C during the addition of reagents to minimize side reactions. The reaction can then be allowed to warm to room temperature.

FAQ 3: My purified product shows signs of degradation over time, and I detect 3-nitroaniline in my sample. What is causing this instability?

Answer: this compound is susceptible to hydrolysis, especially in the presence of moisture and under neutral or basic conditions.

Causality:

  • Hydrolysis: The carbamate functional group can be attacked by water, leading to the formation of an unstable carbamic acid intermediate that decomposes to 3-nitroaniline, ethanol, and carbon dioxide. This process is accelerated by bases.[2]

  • Thermal Decomposition: At elevated temperatures (typically above 200°C), nitrophenyl carbamates can undergo thermal decomposition.[2]

Mitigation Strategies:

  • Purification: During workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove any residual basic impurities. Follow with a brine wash to remove excess water.

  • Drying: Thoroughly dry the final product under vacuum to remove any residual solvent and moisture.

  • Storage: Store the purified this compound in a tightly sealed container in a cool, dark, and dry place. Consider storing under an inert atmosphere for long-term stability.

Analytical Methods for Purity Assessment

Accurate assessment of product purity is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for monitoring reaction progress and determining the purity of the final product.

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Gradient 30% to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Expected Retention Times (Approximate):

  • 3-Nitroaniline: ~3.5 min

  • This compound: ~8.2 min

  • 1,3-bis(3-nitrophenyl)urea: ~10.5 min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities. However, carbamates can be thermally labile, so careful optimization of the injection port temperature is necessary to avoid on-column degradation.

Typical GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Injector Temperature 250°C (Splitless)
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Mass Spectrometer Electron Ionization (EI) at 70 eV

Conclusion

Minimizing impurity formation in the synthesis of this compound is achievable through a thorough understanding of the underlying reaction mechanisms and potential side reactions. Careful control of reaction conditions, particularly moisture, temperature, and stoichiometry, is paramount. By implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can consistently obtain high-purity this compound, ensuring the success of their subsequent research and development endeavors.

References

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Retrieved from [Link]

  • Elsevier. (n.d.). Reactions of isocyanates with active hydrogen compounds. In Handbook of Polyurethanes. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Spectroscopic Analysis of Carbamate Isomers: Rotamers and Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of the spectroscopic properties of carbamate isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In drug development and organic synthesis, carbamates (


) represent a critical pharmacophore found in inhibitors like Rivastigmine and Physostigmine. However, their spectroscopic characterization is frequently complicated by restricted rotation  around the C-N bond, leading to distinct E (trans) and Z (cis) rotamers. These rotamers often appear as "impurities" or duplicated signals in NMR spectra, leading to misinterpretation.

This guide provides a technical comparison of the spectroscopic signatures of carbamate isomers. It moves beyond basic characterization to offer specific protocols for distinguishing rotamers from structural isomers using Variable Temperature (VT) NMR and dilution IR spectroscopy.

The Mechanistic Basis of Carbamate Isomerism

The core challenge in carbamate spectroscopy is the resonance interaction between the nitrogen lone pair and the carbonyl


-system. This creates a partial double bond character (

), creating a rotational energy barrier (

) typically between 14–18 kcal/mol .
Types of Isomers Analyzed
Isomer TypeDescriptionSpectroscopic Consequence
Rotamers (Conformational) E (Trans) vs. Z (Cis) orientation of N-substituents relative to the carbonyl oxygen.Dual signals in NMR at RT; Coalescence at high T. Distinct

in IR.
Structural (Constitutional) Connectivity differences (e.g., O-alkyl vs. N-alkyl carbamates).Distinct fragmentation patterns (MS), vastly different chemical shifts (

), and coupling constants (

).

Comparative Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for quantifying carbamate rotamer populations. Unlike structural isomers, rotamers exist in dynamic equilibrium.

Chemical Shift Differentiation (Case Study: Rivastigmine)

In tertiary carbamates like Rivastigmine, steric hindrance locks the molecule into distinct rotamers at room temperature. The following data highlights the chemical shift differences (


) observed in 

.

Table 1:


H NMR Chemical Shift Comparison of Rivastigmine Rotamers 
Data derived from high-field NMR analysis (300 MHz, 

) [1, 2]
MoietySignal MultiplicityRotamer A (

ppm)
Rotamer B (

ppm)

(ppm)
Interpretation
N-CH

Singlet (s)3.102.980.12 The methyl group cis to the carbonyl oxygen is deshielded due to the magnetic anisotropy of the C=O bond.
N-CH

Quartet (q)3.403.32*0.08 Protons on the

-carbon experience different electronic environments based on proximity to the carbonyl oxygen.
C-CH

Triplet (t)1.261.180.08 Even

-protons show distinct splitting, confirming the long-range effect of the rotameric lock.

*Note: Signals often overlap; integration usually yields a 1:1 or 4:6 ratio depending on solvent polarity.

Protocol: Variable Temperature (VT) NMR for Barrier Calculation

To confirm that dual signals arise from rotamers and not impurities, one must observe coalescence .

Experimental Workflow:

  • Sample Prep: Dissolve 10-20 mg of carbamate in a high-boiling deuterated solvent (e.g., DMSO-

    
    , b.p. 189°C) to allow heating without evaporation.
    
  • Low T Acquisition: Acquire spectrum at 25°C. Confirm dual peaks.

  • Stepwise Heating: Increase probe temperature in 10°C increments (e.g., 30°C, 40°C... 100°C).

  • Observation: Note the temperature (

    
    ) where the two distinct peaks merge into a single broad peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    Where 
    
    
    
    is the peak separation (Hz) at the slow exchange limit (low T).

VT_NMR_Workflow Start Start: Dual Signals Observed Solvent Select Solvent: DMSO-d6 or Toluene-d8 Start->Solvent Heat Stepwise Heating (+10°C) Solvent->Heat Check Signals Coalesced? Heat->Check Check->Heat No Calc Calculate ΔG‡ (Eyring Eq) Check->Calc Yes (Tc reached) Impurity Conclusion: Structural Isomer/Impurity Check->Impurity No change > 120°C

Figure 1: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.

Comparative Analysis: Vibrational Spectroscopy (IR)

Infrared spectroscopy distinguishes isomers based on hydrogen bonding patterns. This is particularly useful for secondary carbamates (


).
Spectral Signatures: Cis vs. Trans Conformers

In non-polar solvents, the cis isomer (Z-form) can form an intramolecular hydrogen bond with the alkoxy oxygen, while the trans isomer (E-form) relies on intermolecular bonding (dimerization).[1]

Table 2: IR Frequency Shifts for Secondary Carbamates

Vibrational ModeTrans (E-Isomer)Cis (Z-Isomer)Mechanistic Cause
Free

~3470 cm

N/ANon-bonded N-H stretch (high energy).
Bonded

~3350 cm

(Inter)
~3420 cm

(Intra)
Cis intramolecular H-bond is geometrically constrained, often weaker than optimal intermolecular dimers, leading to a smaller red shift.
Carbonyl

1720–1740 cm

1700–1715 cm

Intramolecular H-bonding to the carbonyl oxygen (if applicable) weakens the C=O bond, lowering frequency.
Protocol: Dilution Study

To distinguish cis (intramolecular) from trans (intermolecular) isomers:

  • Prepare Series: Prepare solutions of the carbamate in

    
     or 
    
    
    
    at concentrations of 0.1 M, 0.01 M, and 0.001 M.
  • Acquire Spectra: Focus on the N-H region (3300–3500 cm

    
    ).
    
  • Analyze:

    • Intermolecular (Trans): The bonded peak (~3350 cm

      
      ) disappears  upon dilution; the free peak grows.
      
    • Intramolecular (Cis): The bonded peak (~3420 cm

      
      ) intensity ratio remains constant  regardless of concentration.
      

Structural Isomers: N- vs. O-Alkylation

While rotamers are the most common confusion, synthetic routes can yield constitutional isomers.

FeatureN-Ethyl Carbamate (

)
O-Ethyl Carbamate (

)

H NMR (

-protons)

~3.2 ppm (quartet, coupled to NH)

~4.1 ppm (quartet, adjacent to Oxygen)

C NMR (Carbonyl)

~157 ppm

~158 ppm (Subtle difference)
IR (

)
Single band (Secondary amine)Doublet (Primary amine: symmetric/asymmetric stretch)

Conclusion

Differentiation of carbamate isomers requires a multi-modal approach. VT-NMR is the gold standard for identifying rotamers, characterized by their coalescence behavior and distinct methyl group shifts (


 ppm). IR spectroscopy  serves as a powerful complementary tool, specifically for probing the hydrogen-bonding environment of secondary carbamates. For drug development professionals, recognizing these "dual signals" as dynamic rotamers rather than impurities is vital for accurate purity assessment and structure-activity relationship (SAR) modeling.
References
  • Hamulakova, S., et al. (2016). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wiberg, K. B., et al. (2004). Substituent effects on the barrier to carbamate C–N rotation. University of Notre Dame. Retrieved from [Link]

  • LibreTexts. (2021). Spectroscopic Properties of Carbonyls. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparison of the environmental impact of different synthetic routes to Ethyl (3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison of Synthetic Pathways

Executive Summary

Ethyl (3-nitrophenyl)carbamate (CAS: 6275-72-5) is a critical intermediate in the synthesis of agricultural fungicides and pharmaceutical precursors.[1] Historically, its production relied on the phosgenation of amines—a process burdened by extreme toxicity and corrosive waste.[2]

This guide evaluates the environmental impact and technical efficacy of three distinct synthetic routes:

  • The Classical Phosgene/Chloroformate Route (Baseline)

  • Reductive Carbonylation of Nitrobenzene (Atom-Efficient)

  • Aminolysis of Diethyl Carbonate (Green Reagent)

Our analysis confirms that while Reductive Carbonylation offers the highest theoretical atom economy, the Diethyl Carbonate (DEC) route represents the most practical "green" alternative for bench-to-pilot scale applications due to the elimination of toxic gases (CO, COCl


) and halogenated waste.

Part 1: Technical Analysis of Synthetic Routes

Route A: Classical Acylation (The Phosgene/Chloroformate Path)

The Industry Standard (Legacy)

This pathway involves the nucleophilic attack of 3-nitroaniline on ethyl chloroformate.[1] While ethyl chloroformate is easier to handle than gaseous phosgene, it is synthesized from phosgene, retaining the upstream environmental burden.

  • Mechanism: Nucleophilic acyl substitution followed by elimination of HCl.

  • Critical Drawback: Stoichiometric generation of HCl requires a base scavenger (typically Triethylamine or Pyridine), resulting in a 1:1 molar generation of salt waste (ammonium salts) which ruins the E-factor.

Route B: Reductive Carbonylation

The Catalytic "One-Pot" Approach[1]

This advanced method converts nitrobenzene directly to the carbamate using Carbon Monoxide (CO) and Ethanol, bypassing the aniline intermediate entirely.

  • Catalysis: Requires Palladium (Pd) or Selenium (Se) based catalysts (e.g., Pd/Phenanthroline).[3]

  • Mechanism: Deoxygenation of the nitro group by CO to form a reactive nitrene/isocyanate intermediate, which is trapped by ethanol.

  • Critical Drawback: High-pressure CO (20–60 bar) poses significant safety risks; catalyst recovery (especially Pd) is energy-intensive.[1]

Route C: Aminolysis of Diethyl Carbonate (DEC)

The "Green Chemistry" Contender

This route utilizes Diethyl Carbonate (DEC), a non-toxic, biodegradable reagent often synthesized from CO


. It acts as both the carbonyl source and the ethylating agent.[4]
  • Mechanism: Nucleophilic attack of the amine on the carbonate carbonyl.

  • Challenge: The 3-nitro group is electron-withdrawing, deactivating the amine.[1] This reaction requires robust Lewis Acid catalysis (e.g., Zn(OAc)

    
    , PbO) and continuous removal of the ethanol byproduct to drive the equilibrium.
    

Part 2: Comparative Environmental Metrics[1]

The following data contrasts the efficiency and waste profiles of the three routes.

MetricRoute A: ChloroformateRoute B: Reductive CarbonylationRoute C: DEC Aminolysis
Starting Material 3-NitroanilineNitrobenzene3-Nitroaniline
Reagents Ethyl Chloroformate, Base (Et

N)
CO, EthanolDiethyl Carbonate
Atom Economy (AE) ~65% (Loss of HCl + Base)84% (Loss of CO

)
72% (Loss of EtOH)
Reaction Mass Efficiency Low (High solvent/wash volume)High (One-pot)Medium (Excess DEC used)
E-Factor (kg waste/kg product) > 5.0 (Salt waste + solvent)~1.5 (Catalyst recycle dependent)< 1.0 (If EtOH recycled)
Toxicity Profile High (Corrosive, Lachrymator)High (CO Gas, Heavy Metals)Low (Biodegradable)
Operational Hazard Exothermic, Acidic FumesHigh Pressure (Autoclave)Flammability only

Part 3: Visualization of Pathways

The following diagram illustrates the chemical flow and by-products of each route.

G cluster_inputs cluster_process Synthetic Pathways Nitrobenzene Nitrobenzene Reductive Reductive Carbonylation (Pd Cat, CO, EtOH) Nitrobenzene->Reductive Nitroaniline 3-Nitroaniline Chloroformate Chloroformate Acylation (ClCOOEt, Et3N) Nitroaniline->Chloroformate DEC_Route DEC Aminolysis (Zn(OAc)2, Reflux) Nitroaniline->DEC_Route Target This compound Reductive->Target Waste_B By-product: CO2 Reductive->Waste_B Chloroformate->Target Waste_A Waste: Et3N-HCl salts Chloroformate->Waste_A DEC_Route->Target Waste_C By-product: Ethanol (Recyclable) DEC_Route->Waste_C

Figure 1: Comparison of synthetic flows. Note the recyclable byproduct in the DEC route (Green) vs. salt waste in the Chloroformate route (Red).

Part 4: Experimental Protocols

Protocol 1: The "Green" Route (DEC Aminolysis)

Recommended for modern laboratories seeking to minimize hazardous waste.

Reagents:

  • 3-Nitroaniline (13.8 g, 0.1 mol)[1]

  • Diethyl Carbonate (DEC) (118 g, 1.0 mol) – Acts as solvent and reagent

  • Catalyst: Zinc Acetate Dihydrate (1.1 g, 5 mol%) or Lead(II) Oxide (less green, but higher activity).

Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 3-nitroaniline, the catalyst (Zn(OAc)

    
    ), and DEC to the flask.
    
  • Reaction: Heat the mixture to reflux (oil bath ~135°C). The boiling point of DEC is 126°C.

  • Equilibrium Shift (Crucial): As the reaction proceeds, ethanol is generated. You must drain the Dean-Stark trap periodically or use molecular sieves to remove the ethanol formed. Without ethanol removal, conversion will stall at ~40-50% due to the electron-withdrawing nature of the nitro group.[1]

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction time is typically 12–24 hours depending on ethanol removal efficiency.

  • Workup: Evaporate excess DEC under reduced pressure (recover for reuse). Recrystallize the solid residue from Ethanol/Water (1:1) to yield yellow needles.

  • Validation: Melting Point: 98–100°C. IR: Strong C=O stretch at 1705 cm

    
    .
    
Protocol 2: Reductive Carbonylation (Pd-Catalyzed)

Recommended for high-throughput/industrial scale where CO handling infrastructure exists.[1]

Reagents:

  • Nitrobenzene (1.23 g, 10 mmol)

  • Ethanol (20 mL)

  • Catalyst: PdCl

    
    (phen) (0.5 mol%)[1]
    
  • Promoter: 2,4,6-Trimethylbenzoic acid (2 mol%)[1]

Workflow:

  • Safety: This reaction must be performed in a high-pressure stainless steel autoclave located in a blast-proof bay with CO sensors.

  • Charging: Load the autoclave with nitrobenzene, ethanol, catalyst, and acid promoter.

  • Pressurization: Purge with N

    
     three times. Pressurize with Carbon Monoxide (CO) to 40 bar (approx 600 psi).
    
  • Reaction: Heat to 160°C with vigorous stirring (800 rpm). Maintain for 4 hours.

  • Workup: Cool to room temperature. Carefully vent CO gas through a scrubber. Filter the reaction mixture to recover the Pd catalyst.

  • Purification: Remove solvent in vacuo. Purify via column chromatography (Silica gel) if necessary, though conversion is typically >95% with high selectivity.

Part 5: Mechanistic Insight (DEC Route)

Understanding the failure points of the green route is essential for troubleshooting. The reaction proceeds via a tetrahedral intermediate.[5][6]

Mechanism cluster_note Process Control Step1 Activation (Zn++ coords DEC) Step2 Nucleophilic Attack (Amine -> Carbonyl) Step1->Step2 + 3-Nitroaniline Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination (- EtOH) Step3->Step4 Rate Limiting Note Remove EtOH to prevent reversibility Step4->Note

Figure 2: Catalytic cycle for the aminolysis of carbonate. Zinc activates the carbonyl; ethanol removal drives the elimination step.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. [Link]

  • Ragaini, F., & Cenini, S. (1994). Nitrobenzene carbonylation to ethyl phenylcarbamate catalyzed by palladium(II) complexes with 1,10-phenanthroline and derivatives.[1][3] Journal of Molecular Catalysis, 87(1), 77-87.[1] [Link][1]

  • Dixneuf, P. H. (2008). Carbon Dioxide Incorporation into Carbamates.[7] ChemSusChem, 1(1-2), 115-117.[1] [Link][1]

  • Grego, S., et al. (2013). Sustainable Synthesis of Carbamates: A Comparison of Different Methodologies. Organic Process Research & Development, 17(10), 1276–1280. [Link]

  • Kreye, O., Mutlu, H., & Meier, M. A. (2013). Sustainable routes to polyurethanes and precursors.[3][7] Green Chemistry, 15(6), 1431-1455.[1] [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of Ethyl (3-nitrophenyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step framework for the safe disposal of Ethyl (3-nitrophenyl)carbamate, a compound that, while valuable in synthesis, requires meticulous management due to its chemical properties. Our focus is to provide not just a protocol, but a deep understanding of the "why" behind each step, ensuring a self-validating system of safety and compliance.

Understanding the Hazard Profile of this compound

The primary hazards to consider are:

  • Toxicity: Carbamates as a class can exhibit varying levels of toxicity. The hydrolysis product of this compound is 3-nitroaniline , a compound classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[2]

  • Carcinogenicity: Ethyl carbamate is listed as a potential carcinogen.[4][5] The presence of the nitroaromatic moiety in this compound warrants a cautious approach, treating it as a potential carcinogen.

  • Reactivity: The nitro group can impart instability under certain conditions. While not explosive, nitroaromatic compounds can decompose upon heating, releasing toxic fumes, including nitrogen oxides (NOx).[3]

Table 1: Key Hazard Information for this compound and its Hydrolysis Product

CompoundKey Hazards
This compoundPotential carcinogen, harmful if swallowed or inhaled.
3-NitroanilineToxic if swallowed, in contact with skin, or if inhaled.[1][2][3] May cause damage to organs through prolonged or repeated exposure.[2] Harmful to aquatic life.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If dusts are generated, a respirator with an appropriate particulate filter may be necessary.

Disposal Pathways: A Decision-Making Framework

There are two primary, recommended disposal pathways for this compound: incineration and alkaline hydrolysis . The choice between these methods will depend on the quantity of waste, available facilities, and local regulations.

DisposalDecision start This compound Waste decision Assess Quantity and Facilities start->decision incineration High-Temperature Incineration decision->incineration Access to licensed waste incinerator hydrolysis Alkaline Hydrolysis decision->hydrolysis Laboratory-scale disposal preferred final_disposal_incin Dispose of Ash per Local Regulations incineration->final_disposal_incin final_disposal_hydro Neutralize and Dispose of Aqueous Waste per Local Regulations hydrolysis->final_disposal_hydro small_quantities Small Quantities (<10g) large_quantities Large Quantities (>10g) or No Incinerator Access IncinerationProcess cluster_Onsite On-site Laboratory cluster_Offsite Off-site Incineration Facility packaging 1. Package Waste labeling 2. Label as Hazardous packaging->labeling storage 3. Store in Designated Area labeling->storage contact_ehs 4. Contact EHS/Contractor storage->contact_ehs incineration 5. High-Temperature Incineration (>850°C) contact_ehs->incineration emission_control 6. Emission Scrubbing (NOx removal) incineration->emission_control ash_disposal 7. Ash Disposal emission_control->ash_disposal

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.